Product packaging for 4-Fluoro-3-methoxybenzonitrile(Cat. No.:CAS No. 243128-37-2)

4-Fluoro-3-methoxybenzonitrile

Cat. No.: B1333802
CAS No.: 243128-37-2
M. Wt: 151.14 g/mol
InChI Key: FOWHAPVFVBXMBK-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B1333802 4-Fluoro-3-methoxybenzonitrile CAS No. 243128-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHAPVFVBXMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372017
Record name 4-Fluoro-3-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-37-2
Record name 4-Fluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-methoxybenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic protocol, and describes standard experimental procedures for its characterization. A significant focus is placed on its application as a crucial intermediate in the development of targeted therapeutics, exemplified by its structural relevance to kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a substituted aromatic nitrile that has garnered significant interest in the pharmaceutical and agrochemical industries. The presence of a fluorine atom and a methoxy group on the benzonitrile scaffold imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of complex, biologically active molecules. The nitrile group serves as a valuable synthetic handle, readily convertible to a variety of functional groups such as amines, amides, and carboxylic acids. This guide provides an in-depth look at the synthesis, properties, and applications of this important chemical entity.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 243128-37-2[1]
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 108-111 °C
Boiling Point 96-98 °C at 1.5 mmHg
Purity ≥98%

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data
FTIR (KBr) Data available, refer to spectral databases.
ATR-IR Data available, refer to spectral databases.
¹H NMR Spectral data available in literature.
¹³C NMR Spectral data available in literature.

Table 3: Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritationP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 4-fluoro-3-methoxyaniline.[2][3][4] This two-step, one-pot reaction involves the diazotization of the primary amine followed by cyanation using a copper(I) cyanide catalyst.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: Highly Toxic)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-3-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C in an ice bath.

  • Reaction: The cold diazonium salt solution is slowly added to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Synthesis_Pathway Aniline 4-Fluoro-3-methoxyaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. HCl, NaNO₂, 0-5 °C Product This compound Diazonium->Product 2. CuCN, NaCN

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocols for Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized this compound.

Methodology:

  • Ensure the FTIR spectrometer's sample stage (e.g., ATR crystal) is clean by wiping it with a suitable solvent like isopropanol or acetone.[5][6]

  • Record a background spectrum to account for atmospheric interference.[7]

  • Place a small amount of the solid sample onto the crystal.[5]

  • Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify characteristic absorption bands for the nitrile (C≡N), C-F, C-O, and aromatic C-H functional groups.

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Acquire Acquire Spectrum Sample->Acquire Analyze Analyze Spectrum Acquire->Analyze End End Analyze->End

Caption: General workflow for FTIR analysis of a solid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).

Methodology:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][9][10]

  • Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.[8][9]

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra, including referencing to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the assigned structure.

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds, including those with potential anti-inflammatory and anti-cancer properties.[11][12] The fluorinated benzonitrile moiety can be found in a number of kinase inhibitors, where it often plays a crucial role in binding to the target protein.

Relevance to Kinase Inhibitors: The Gefitinib Example

While not a direct precursor, the structural motif of a substituted fluoroaromatic ring is a key feature in many kinase inhibitors. A prominent example is Gefitinib (Iressa®) , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6] Gefitinib's chemical structure features a 3-chloro-4-fluorophenyl group, which is structurally analogous to the 4-fluoro-3-methoxyphenyl moiety that can be derived from this compound.[5][6]

Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[8][13]

EGFR Signaling Pathway Inhibited by Gefitinib

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This activates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival. Gefitinib blocks this cascade at the initial phosphorylation step.[8][9][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and inhibition by Gefitinib.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis via the Sandmeyer reaction and the presence of synthetically useful functional groups make it an attractive starting material for medicinal chemists. The structural similarity of its derivatives to key pharmacophores in targeted therapies like kinase inhibitors underscores its importance in the development of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Fluoro-3-methoxybenzonitrile, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] This document outlines its key physical characteristics, detailed experimental protocols for their determination, and logical workflows to guide laboratory practices.

Core Physical and Chemical Properties

This compound is a substituted aromatic nitrile. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts unique reactivity and solubility characteristics that make it a valuable building block in organic synthesis.[1] It is particularly noted for its role as an intermediate in the development of novel anti-inflammatory and anti-cancer agents, as well as in the formulation of effective pesticides and herbicides.[1]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
Melting Point 108 - 111 °C[1][3]
Boiling Point 96 - 98 °C at 1.5 mmHg[1][3]
Appearance White to light yellow/orange powder or crystal[1][4]
Purity ≥ 98% (by GC)[1][4]
InChI InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3[2]
InChIKey FOWHAPVFVBXMBK-UHFFFAOYSA-N[2]
CAS Number 243128-37-2[1][2]

Experimental Protocols and Methodologies

Accurate determination of physical properties is critical for the identification, purity assessment, and application of chemical compounds. The following sections provide detailed, generalized protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a thin-walled capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to pack the sample to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).

  • Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[7]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.[6]

    • T₂: The temperature at which the entire solid sample has completely melted into a clear liquid.[6]

  • Result: The melting point is reported as the range between T₁ and T₂. For a pure compound, this range is typically narrow.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Grind solid to a fine powder prep2 Pack powder into capillary tube (1-2 mm) prep1->prep2 measure1 Place tube in melting point apparatus prep2->measure1 measure2 Heat slowly (1-2°C/min near MP) measure1->measure2 measure3 Observe sample measure2->measure3 data1 Record T1: First liquid drop appears measure3->data1 data2 Record T2: All solid has melted data1->data2 data3 Report melting range (T1 - T2) data2->data3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at reduced pressure is a key characteristic. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Methodology: Capillary Method (for small quantities)

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube or a small test tube.[9][10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[12]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[9] The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[11]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Boiling_Point_Workflow start Start prep Place liquid in fusion tube with inverted sealed capillary start->prep setup Attach tube to thermometer and place in heating apparatus prep->setup heat Heat gently until a rapid stream of bubbles emerges setup->heat cool Remove heat and allow to cool slowly heat->cool record Record temperature when liquid enters the capillary cool->record end_node End: Boiling Point Determined record->end_node

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[13]

Methodology: Qualitative Solubility Testing

  • Initial Test (Water): Place approximately 10-25 mg of this compound into a small test tube.[14][15] Add about 0.75 mL of deionized water in portions, shaking vigorously after each addition.[15] Observe if the compound dissolves to form a homogeneous solution.[16]

  • Acid/Base Tests (if insoluble in water): If the compound is insoluble in water, its solubility is tested sequentially in dilute aqueous solutions of:

    • 5% NaOH: Solubility indicates a weak or strong organic acid.[14]

    • 5% NaHCO₃: Solubility indicates a strong organic acid.[14]

    • 5% HCl: Solubility indicates the presence of a basic functional group, such as an amine.[14][17]

  • Nonpolar Solvent Test (Ether): The solubility can also be tested in a nonpolar solvent like diethyl ether to assess its nonpolar characteristics.[15]

  • Strong Acid Test: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[14][18]

Solubility_Logic start Start with Compound test_water Test in Water start->test_water soluble_water Water Soluble (Low MW Polar Compound) test_water->soluble_water Soluble insoluble_water Water Insoluble test_water->insoluble_water Insoluble test_naoh Test in 5% NaOH insoluble_water->test_naoh soluble_naoh NaOH Soluble (Acidic Compound) test_naoh->soluble_naoh Soluble insoluble_naoh NaOH Insoluble test_naoh->insoluble_naoh Insoluble test_hcl Test in 5% HCl insoluble_naoh->test_hcl soluble_hcl HCl Soluble (Basic Compound) test_hcl->soluble_hcl Soluble insoluble_hcl HCl Insoluble test_hcl->insoluble_hcl Insoluble test_h2so4 Test in conc. H2SO4 insoluble_hcl->test_h2so4 soluble_h2so4 H2SO4 Soluble (Neutral, O/N atoms) test_h2so4->soluble_h2so4 Soluble insoluble_h2so4 Inert Compound test_h2so4->insoluble_h2so4 Insoluble

References

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile: A Key Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis, and its critical role as a building block in the development of targeted therapies, with a specific focus on its application in the synthesis of the dual PI3K/mTOR inhibitor, Gedatolisib.

Chemical Structure and Identification

This compound is an aromatic nitrile compound characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a nitrile group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 243128-37-2[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
SMILES COC1=C(C=CC(=C1)C#N)F[1]
InChI InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3[1]
InChIKey FOWHAPVFVBXMBK-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

This compound is typically a white to light-colored crystalline powder.[2] Key physicochemical and spectroscopic data are summarized below.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to light yellow to light orange powder to crystal[2]
Melting Point 108 - 111 °C[2]
Purity (GC) ≥ 98.0 %[2]
Solubility Soluble in Toluene[2]

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spectrometry Predicted m/z: 152.05061 ([M+H]⁺), 174.03255 ([M+Na]⁺)[3]
Infrared (IR) FTIR spectra available, indicating the presence of nitrile and aromatic functionalities.[1]
Raman Spectroscopy Raman spectra available.[1]

Experimental Protocols

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-Fluoro-3-methoxyaniline. This reaction provides a reliable pathway for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Protocol: Sandmeyer Reaction for this compound

This protocol is based on the general principles of the Sandmeyer reaction.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., Toluene, Dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization:

    • Dissolve 4-Fluoro-3-methoxyaniline in an aqueous solution of hydrochloric or sulfuric acid, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product into an organic solvent like toluene or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Synthesis of a Key Pharmaceutical Intermediate: 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine

This compound is a precursor to 4-fluoro-3-methoxyphenylboronic acid, which is a critical reagent in the synthesis of advanced pharmaceutical intermediates. One such intermediate is 2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine, a key component in the total synthesis of Gedatolisib. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the aminopyridine intermediate from 4-fluoro-3-methoxyphenylboronic acid and 2-amino-5-bromopyridine.

Materials:

  • 4-Fluoro-3-methoxyphenylboronic acid (synthesized from this compound via lithiation and reaction with a borate ester, followed by hydrolysis)

  • 2-Amino-5-bromopyridine

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand like SPhos)[4]

  • Base (e.g., K₂CO₃, K₃PO₄)[4]

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 2-amino-5-bromopyridine, 4-fluoro-3-methoxyphenylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) multiple times.

    • Add the degassed solvent system to the vessel.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 5-12 hours.[4][5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine.

Application in Drug Development: Synthesis of Gedatolisib

This compound is a pivotal starting material in the synthesis of Gedatolisib (PKI-587), a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[6]

Table 4: Biological Activity of Gedatolisib (a downstream product of this compound)

TargetIC₅₀ (nM)
PI3Kα 0.4[7]
PI3Kγ 5.4[7]
mTOR 1.6[7]
PI3Kα (H1047R mutant) 0.6[7]
PI3Kα (E545K mutant) 0.6[7]

The synthesis of Gedatolisib highlights the importance of this compound in constructing the core scaffolds of complex, biologically active molecules.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from 4-Fluoro-3-methoxyaniline to the key aminopyridine intermediate, a crucial step in the synthesis of Gedatolisib.

G A 4-Fluoro-3-methoxyaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C This compound B->C Sandmeyer Reaction (CuCN) D 4-Fluoro-3-methoxyphenylboronic acid C->D Borylation (e.g., BuLi, B(OR)₃; H₃O⁺) F 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine (Key Gedatolisib Intermediate) D->F Suzuki Coupling (Pd catalyst, Base) E 2-Amino-5-bromopyridine E->F

Caption: Synthetic workflow to a key Gedatolisib intermediate.

PI3K/Akt/mTOR Signaling Pathway

Gedatolisib, synthesized using derivatives of this compound, dually inhibits PI3K and mTOR. The simplified diagram below illustrates the central role of these kinases in the signaling cascade that promotes cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTOR Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Protein Synthesis, Cell Growth, Proliferation, Survival mTORC1->Downstream Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Gedatolisib.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic importance is underscored by its role in the synthesis of complex molecules like Gedatolisib, a potent dual PI3K/mTOR inhibitor. The synthetic routes described herein, particularly the Sandmeyer and Suzuki-Miyaura reactions, provide robust methods for incorporating this fluorinated scaffold into advanced pharmaceutical candidates. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

Technical Guide: 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-3-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile functionality, makes it a versatile synthetic intermediate for the development of complex, biologically active molecules. The presence of fluorine can enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

PropertyValueReference
Molecular Weight 151.14 g/mol [3][4][5][6]
Molecular Formula C₈H₆FNO[3][4][5]
CAS Number 243128-37-2[1][3][5]
Melting Point 108 - 111 °C[4]
Boiling Point 96 - 98 °C (at 1.5 mmHg)[5][6]
Density 1.2 ± 0.1 g/cm³[5]
Appearance White to light yellow/orange powder/crystal[1][4]
XLogP3 1.7[3][5]
InChI Key FOWHAPVFVBXMBK-UHFFFAOYSA-N[1][3]
SMILES COC1=C(C=CC(=C1)C#N)F[3]

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Development : The compound is a key building block for novel therapeutic agents. The fluorine and methoxy groups are strategically used to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. It is particularly valuable in the synthesis of anti-inflammatory and anti-cancer agents, where fine-tuning molecular properties is crucial for efficacy and safety.

  • Agrochemicals : In agriculture, this intermediate is used in the formulation of next-generation pesticides and herbicides. The incorporation of fluorine can lead to products with higher efficacy, greater stability, and more targeted activity against pests and diseases, contributing to improved crop protection solutions.[4]

  • Material Science : The unique electronic and steric properties conferred by its functional groups make it a candidate for the development of advanced materials, such as specialty polymers and coatings that require enhanced thermal stability and chemical resistance.

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved via a Sandmeyer reaction, which converts an aromatic amine (aniline) into a nitrile via a diazonium salt intermediate. The following protocol is based on a procedure described for its synthesis from 4-fluoro-3-methoxyaniline.

Objective: To synthesize this compound from 4-fluoro-3-methoxyaniline.

Materials:

  • 4-fluoro-3-methoxyaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Diazotization:

    • Dissolve the starting material, 4-fluoro-3-methoxyaniline, in 48% hydrobromic acid.

    • Cool the solution to a temperature between 0–5 °C using an ice bath.

    • Prepare a cold aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution dropwise to the aniline solution while stirring vigorously. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the cyanide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of Synthetic Utility

As a versatile intermediate, this compound can be used in multi-step syntheses of complex pharmaceutical compounds. For example, it can be converted to 4-fluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of Acoramidis , a transthyretin stabilizer for treating amyloidosis. The following diagram illustrates this logical workflow.

G cluster_0 Synthesis of this compound cluster_1 Application in Drug Synthesis A 4-Fluoro-3-methoxyaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HBr, 0-5°C) C This compound B->C Sandmeyer Reaction (CuCN) D 4-Fluoro-3-hydroxybenzoic acid C->D Hydrolysis & Demethylation E Multi-step Synthesis D->E F Acoramidis (Transthyretin Stabilizer) E->F

Caption: Synthetic workflow from aniline to the drug candidate Acoramidis.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-fluoro-3-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the core synthetic methodology, presents quantitative data, and includes detailed experimental protocols.

Introduction

This compound is a substituted aromatic nitrile whose structural features make it a key building block in the synthesis of various biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and nitrile groups offer versatile handles for further chemical transformations. This guide focuses on a robust and widely applicable synthetic route: the Sandmeyer reaction of 4-fluoro-3-methoxyaniline.

Core Synthesis Pathway: Sandmeyer Reaction

The most direct and commonly employed method for the synthesis of this compound is the Sandmeyer reaction. This well-established transformation involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine, 4-fluoro-3-methoxyaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

  • Cyanation: The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide.

The overall transformation is depicted in the following workflow:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-Fluoro-3-methoxyaniline B 4-Fluoro-3-methoxybenzenediazonium Salt A->B  NaNO2, HCl  0-5 °C (Diazotization) C This compound B->C  CuCN  (Sandmeyer Reaction)

Synthesis of this compound via Sandmeyer reaction.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product, along with typical reaction parameters and expected outcomes for the Sandmeyer cyanation reaction.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Fluoro-3-methoxyanilineC₇H₈FNO141.14Solid46-49
This compoundC₈H₆FNO151.14White to light yellow crystalline powder108 - 111[1]

Table 2: Reaction Parameters and Yields for Sandmeyer Cyanation

ParameterValue/ConditionNotes
Starting Material4-Fluoro-3-methoxyaniline
Diazotization ReagentsSodium nitrite, Hydrochloric acidNitrous acid is generated in situ.
Diazotization Temperature0 - 5 °CCritical for the stability of the diazonium salt.
Cyanation ReagentCopper(I) cyanide (CuCN)
Reaction SolventWater, DMF (optional)The diazonium salt is prepared in an aqueous medium.
Reaction TemperatureRoom temperature to gentle heating (e.g., 50-60°C)To facilitate the displacement of the diazonium group.
Typical Yield60-80%Yields can vary based on reaction scale and purity of reagents.
Purity (by GC)>98%Typically achieved after purification.[1]

Detailed Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the synthesis of this compound via the Sandmeyer reaction.

Experimental Workflow Diagram

Experimental_Workflow A Dissolve 4-fluoro-3-methoxyaniline in aqueous HCl B Cool to 0-5 °C (ice bath) A->B C Slowly add aqueous NaNO2 solution B->C D Stir for 30 min at 0-5 °C (Diazonium salt formation) C->D F Slowly add diazonium salt solution to CuCN solution D->F E Prepare a solution of CuCN E->F G Warm to room temperature and then heat gently F->G H Cool and extract with organic solvent G->H I Wash, dry, and concentrate the organic phase H->I J Purify by recrystallization or column chromatography I->J K Characterize the final product J->K

Step-by-step workflow for the Sandmeyer synthesis.
Step 1: Diazotization of 4-Fluoro-3-methoxyaniline

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of concentrated hydrochloric acid and water.

  • Add 4-fluoro-3-methoxyaniline to the acidic solution and stir until it is completely dissolved.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 4-fluoro-3-methoxybenzenediazonium salt solution. Keep this solution cold for the next step.

Step 2: Sandmeyer Cyanation

Materials:

  • 4-Fluoro-3-methoxybenzenediazonium salt solution (from Step 1)

  • Copper(I) Cyanide (CuCN)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a separate large beaker or flask, prepare a solution or suspension of copper(I) cyanide in water.

  • With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture, for example, in a water bath at 50-60 °C, until the evolution of nitrogen gas ceases. This indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Conclusion

The Sandmeyer reaction of 4-fluoro-3-methoxyaniline provides a reliable and efficient pathway for the synthesis of this compound. Careful control of the reaction temperature during the diazotization step is crucial for achieving high yields and minimizing the formation of byproducts. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis and further process development of this important chemical intermediate.

References

A Technical Guide to 4-Fluoro-3-methoxybenzonitrile: A Key Intermediate in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a critical building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and its pivotal role in the development of targeted therapeutics, with a specific focus on its application in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted aromatic nitrile with a fluorine atom and a methoxy group, which impart unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 243128-37-2
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol [1]
Appearance White to pale reddish-yellow crystal/powder
Melting Point 58-62 °C[4][5]
Purity ≥ 98% (typical)
InChI Key FOWHAPVFVBXMBK-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C#N)F[1]

Role in Drug Discovery: Synthesis of EGFR Inhibitors

This compound is a crucial intermediate in the synthesis of anilinoquinazoline-based tyrosine kinase inhibitors. A prime example is its application in the production of Gefitinib , a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The 3-methoxy and 4-fluoro substitutions on the benzonitrile ring are key structural features that contribute to the binding affinity and overall efficacy of the final drug molecule.

The development of such targeted therapies relies on the availability of high-purity intermediates like this compound to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction. This protocol outlines the conversion of 4-fluoro-3-methoxyaniline to the target compound.

Workflow Diagram: Synthesis of this compound

G A Start: 4-fluoro-3-methoxyaniline B Diazotization (NaNO2, aq. HCl, 0-5°C) A->B C Diazonium Salt Intermediate [Ar-N2]+Cl- B->C D Sandmeyer Reaction (CuCN, KCN, 60-100°C) C->D E Crude Product Mixture D->E F Extraction (e.g., with Ethyl Acetate) E->F G Purification (Silica Gel Chromatography) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Diazotization: 4-fluoro-3-methoxyaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[2]

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is typically heated to promote the substitution of the diazonium group with a nitrile group.[2][6]

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[6]

Application in Gefitinib Synthesis (Illustrative Steps)

The synthesized this compound serves as a precursor for constructing the quinazoline core of Gefitinib. While multiple patented routes exist, a representative pathway involves the following key transformations:

  • Nitration: Introduction of a nitro group ortho to the methoxy group.

  • Reduction: The nitro group is reduced to an amine.

  • Cyclization: The resulting diamine is cyclized, often with a formamide source, to form the quinazolinone ring system.

  • Chlorination: The hydroxyl group on the quinazolinone is converted to a chloro group, creating a reactive site.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline to form the core structure of Gefitinib.

  • Side Chain Attachment: The final morpholino propoxy side chain is attached to complete the synthesis of Gefitinib.

Biological Context: The EGFR Signaling Pathway

Gefitinib and other drugs derived from this compound intermediates are designed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation, a hallmark of cancer.

The pathway is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites act as docking points for various adaptor proteins, which in turn activate downstream signaling cascades.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Gefitinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR Phosphorylated EGFR (Active Kinase) EGFR->pEGFR Autophosphorylation Ras Ras pEGFR->Ras activates PI3K PI3K pEGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->pEGFR Inhibits ATP Binding & Phosphorylation

Caption: Gefitinib competitively blocks ATP binding to the EGFR kinase domain, preventing phosphorylation and subsequent activation of downstream pro-survival pathways.

Key downstream pathways activated by EGFR include:

  • Ras-Raf-MAPK Pathway: Primarily regulates gene expression and cell proliferation.

  • PI3K-Akt Pathway: Plays a central role in promoting cell survival and inhibiting apoptosis (programmed cell death).

By inhibiting EGFR autophosphorylation, Gefitinib effectively blocks these downstream signals, leading to decreased cancer cell proliferation and survival.

Quantitative Data in Drug Efficacy

The utility of this compound as an intermediate is ultimately validated by the biological activity of the final drug. The efficacy of EGFR inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit a specific biological process by 50%.

Table 2: In Vitro Efficacy of Selected EGFR/c-Met Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
TS-41 *EGFRL858R68.1PC-92.76
c-Met0.26H19751.48
A549-P1.95

TS-41 is a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, demonstrating the potency of compounds synthesized from similar structural motifs.

In a clinical context, the efficacy of Gefitinib has been demonstrated in large-scale trials for patients with NSCLC.

Table 3: Clinical Response to Gefitinib in NSCLC

StudyPatient PopulationTreatment LineObjective Response RateMedian Overall SurvivalReference
IDEAL 1 Previously Treated Advanced NSCLC2nd Line18.4%7.6 months
IDEAL 2 Previously Treated Advanced NSCLC≥ 2nd Line11.8%6.5 months

These data underscore the therapeutic importance of developing targeted agents like Gefitinib, a process that begins with versatile and high-quality chemical intermediates such as this compound.

References

Spectroscopic Profile of 4-Fluoro-3-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-methoxybenzonitrile (C₈H₆FNO), a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural and spectroscopic properties. While specific experimental spectral data is not broadly available in public databases, this guide outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is a white to pale reddish-yellow crystalline powder. Key physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₈H₆FNOPubChem[2]
Molecular Weight 151.14 g/mol PubChem[2]
CAS Number 243128-37-2PubChem[2]
Melting Point 108 - 111 °CChem-Impex[1]
Boiling Point 96 - 98 °CChem-Impex[1]
SMILES COC1=C(C=CC(=C1)C#N)FPubChem[2]
InChIKey FOWHAPVFVBXMBK-UHFFFAOYSA-NPubChem[2]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. While a specific peak list is not available, PubChem confirms the existence of FTIR and ATR-IR spectra for this compound.[2]

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Methoxy C-H stretch2950 - 2850
Nitrile (C≡N) stretch~2230 (strong, sharp)
Aromatic C=C stretch1600 - 1450
C-O (ether) stretch1275 - 1200
C-F stretch1200 - 1000
Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[3] The molecular ion peak ([M]⁺) would be expected at approximately m/z 151.

AdductPredicted m/z
[M+H]⁺152.05061
[M+Na]⁺174.03255
[M-H]⁻150.03605
[M]⁺151.04278

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of aromatic nitriles involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Employ a standard 90° pulse sequence.

    • Set the acquisition time to 2-3 seconds.

    • Use a relaxation delay of 1-2 seconds.

    • Average 16 to 64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more).

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

To aid in the understanding of the molecular structure and the relationships between the different analytical techniques, the following diagrams are provided.

MolecularStructure cluster_molecule This compound C1 C C2 C C1->C2 C_nitrile C1->C_nitrile C≡N C3 C C2->C3 C4 C C3->C4 O O C3->O C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 N N C_methoxy C O->C_methoxy SpectralWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid Powder) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Abundance MS->MS_Data DataRelationship Molecule Molecular Structure (C₈H₆FNO) NMR NMR Data (Connectivity, Electronic Environment) Molecule->NMR reveals IR IR Data (Functional Groups) Molecule->IR contains MS MS Data (Molecular Weight, Fragmentation) Molecule->MS determines NMR->Molecule confirms IR->Molecule confirms MS->Molecule confirms

References

Navigating the Solubility of 4-Fluoro-3-methoxybenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxybenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's physicochemical properties, offers a qualitative solubility profile based on established chemical principles, and provides a detailed experimental protocol for determining precise solubility data. The absence of publicly available quantitative solubility data for this compound necessitates a predictive and methodological approach for laboratory applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
Melting Point 108 - 111 °C[2]
Boiling Point 96 - 98 °C[2]
Appearance White to light yellow to light orange powder/crystal[2]
CAS Number 243128-37-2[1][2]

Qualitative Solubility Profile

In the absence of explicit quantitative data, a qualitative assessment of solubility can be inferred from the structural features of this compound. The molecule possesses a polar nitrile group (-CN), a moderately polar methoxy group (-OCH₃), and an electronegative fluorine atom (-F) attached to an aromatic benzene ring. This combination of polar and nonpolar moieties suggests a nuanced solubility profile.

The principle of "like dissolves like" provides a foundational basis for predicting solubility. Solvents with polarity and hydrogen bonding capabilities similar to the solute are generally more effective.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polar nitrile and methoxy groups can interact favorably with the polar aprotic nature of these solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe polarity of these solvents is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately SolubleThese solvents have some polar character but are less polar than ketones or amides, likely resulting in moderate solubility.
Alcohols Methanol, EthanolSparingly to Moderately SolubleThe hydroxyl group can engage in hydrogen bonding, but the overall nonpolar character of the benzonitrile ring may limit high solubility.
Aromatic Toluene, BenzeneSparingly to Moderately SolubleThe aromatic ring of the solvent can engage in π-π stacking with the benzene ring of the solute. The overall polarity difference may limit high solubility.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the polar functional groups of the solute and the nonpolar solvent will likely result in poor solubility.

One supplier notes that this compound is soluble in toluene[3]. It is also mentioned that the presence of fluorine and methoxy substituents is thought to enhance reactivity and solubility[2].

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature sampling Sampling and Filtration equil->sampling Allow solid to settle analysis Analysis (HPLC/GC) sampling->analysis Inject supernatant calc Calculation of Solubility analysis->calc Determine concentration from calibration curve

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sampling and Filtration :

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis :

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

    • Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

  • Calculation of Solubility :

    • Using the calibration curve, determine the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is critical for various applications, from chemical synthesis to formulation. The following diagram presents a logical decision-making process for solvent selection based on solubility considerations.

G start Define Application Requirements (e.g., reaction, purification, formulation) qual_predict Qualitative Solubility Prediction (Based on polarity and functional groups) start->qual_predict exp_screen Experimental Screening (Small-scale solubility tests) qual_predict->exp_screen Select candidate solvents quant_det Quantitative Determination (Using detailed protocol) exp_screen->quant_det Identify promising solvents optimize Solvent Optimization (Consider co-solvents, temperature effects) quant_det->optimize In-depth characterization final_select Final Solvent Selection optimize->final_select

References

4-Fluoro-3-methoxybenzonitrile: A Comprehensive Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Fluoro-3-methoxybenzonitrile is presented in Table 1. This data is essential for understanding the compound's behavior and for implementing appropriate safety measures in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
CAS Number 243128-37-2[1][2]
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 108 - 111 °C[2]
Boiling Point 96 - 98 °C at 1.5 mmHg[3]
Solubility Soluble in Toluene

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard communication.

GHS Classification

The GHS classification for this compound indicates significant acute toxicity and irritation potential.[1]

  • Acute Toxicity, Oral: Category 3 (Toxic if swallowed) or Category 4 (Harmful if swallowed)[1]

  • Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin) or Category 4 (Harmful in contact with skin)[1]

  • Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled) or Category 4 (Harmful if inhaled)[1][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Hazard Statements (H-Statements)
  • H301/H302: Toxic/Harmful if swallowed[1]

  • H311/H312: Toxic/Harmful in contact with skin[1]

  • H331/H332: Toxic/Harmful if inhaled[4]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements for safe handling, storage, and disposal is provided in various safety data sheets. Key recommendations include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not publicly available. The GHS classifications suggest the following approximate ranges for acute toxicity:

EndpointGHS Category 3 (Toxic)GHS Category 4 (Harmful)
Acute Oral LD50 (rat) > 50 to ≤ 300 mg/kg body weight> 300 to ≤ 2000 mg/kg body weight
Acute Dermal LD50 (rat or rabbit) > 200 to ≤ 1000 mg/kg body weight> 1000 to ≤ 2000 mg/kg body weight
Acute Inhalation LC50 (rat, 4h, dusts/mists) > 0.5 to ≤ 1.0 mg/L> 1.0 to ≤ 5.0 mg/L

Note: These values are indicative of the GHS categories and are not specific experimental data for this compound.

Experimental Protocols for Safety Assessment

The following sections detail standardized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of a chemical such as this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. The volume administered should be minimized.

  • Sequential Dosing: A single animal is dosed at a time. The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing animals is typically 48 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Fig 1. Workflow for Acute Oral Toxicity Testing (OECD 425)
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is gently cleansed. Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days if reactions persist.

  • Scoring: The Draize scoring system is used to evaluate the severity of skin reactions.

Acute_Dermal_Irritation_Workflow Start Start Prepare_Animal Prepare albino rabbit (clip fur on dorsal area) Start->Prepare_Animal Apply_Substance Apply 0.5g of test substance to a 6 cm² skin area Prepare_Animal->Apply_Substance Cover_Site Cover with gauze patch and non-irritating tape Apply_Substance->Cover_Site Expose_4h 4-hour exposure period Cover_Site->Expose_4h Remove_Patch Remove patch and cleanse skin Expose_4h->Remove_Patch Grade_Reactions Grade erythema and edema at 1, 24, 48, and 72 hours Remove_Patch->Grade_Reactions Observe_14d Continue observation for 14 days if reactions persist Grade_Reactions->Observe_14d Final_Classification Classify substance based on severity and reversibility of lesions Observe_14d->Final_Classification End End Final_Classification->End

Fig 2. Workflow for Acute Dermal Irritation Testing (OECD 404)
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

  • Test Animals: Albino rabbits are used.

  • Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if effects persist.

  • Scoring: The Draize scoring system is used to evaluate the severity of eye irritation.

Acute_Eye_Irritation_Workflow Start Start Select_Animal Select healthy albino rabbit Start->Select_Animal Instill_Substance Instill 0.1g of test substance into the conjunctival sac of one eye Select_Animal->Instill_Substance Observe_Initial Examine and score ocular reactions at 1, 24, 48, and 72 hours Instill_Substance->Observe_Initial Check_Persistence Are effects persistent? Observe_Initial->Check_Persistence Observe_21d Continue observation for up to 21 days Check_Persistence->Observe_21d Yes Final_Classification Classify substance based on severity and reversibility of lesions Check_Persistence->Final_Classification No Observe_21d->Final_Classification End End Final_Classification->End

Fig 3. Workflow for Acute Eye Irritation Testing (OECD 405)

Proposed Mechanism of Toxicity

The toxicity of this compound is likely influenced by its benzonitrile structure. While some nitriles can release cyanide in vivo, studies on benzonitrile itself suggest that it is not metabolized to cyanide.[6] Instead, the primary metabolic pathway for benzonitriles is aromatic hydroxylation.[6][7]

The proposed metabolic pathway for this compound involves enzymatic modification of the benzene ring, rather than direct action of the nitrile group. The presence of the fluoro and methoxy groups will influence the position of hydroxylation. The resulting hydroxylated metabolites can then be conjugated and excreted. The toxicity observed may be due to the parent compound or its metabolites interfering with cellular processes.

Proposed_Metabolic_Pathway Parent_Compound This compound Phase_I Phase I Metabolism (Cytochrome P450 enzymes) Parent_Compound->Phase_I Toxicity Cellular Toxicity Parent_Compound->Toxicity Hydroxylated_Metabolites Hydroxylated Metabolites (Aromatic Hydroxylation) Phase_I->Hydroxylated_Metabolites Phase_II Phase II Metabolism (Conjugation) Hydroxylated_Metabolites->Phase_II Hydroxylated_Metabolites->Toxicity Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Phase_II->Conjugated_Metabolites Excretion Excretion (Urine) Conjugated_Metabolites->Excretion

Fig 4. Proposed Metabolic Pathway of this compound

Safe Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid creating dust.

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound is a hazardous chemical with significant acute toxicity and irritation potential. While specific quantitative toxicological data is lacking, the available information necessitates stringent safety precautions during handling and storage. The provided standardized experimental protocols offer a framework for generating the necessary safety data for this and similar compounds. The proposed metabolic pathway suggests that toxicity may arise from the parent compound or its hydroxylated metabolites rather than cyanide release. Further research is warranted to fully elucidate the toxicological profile of this compound.

References

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals involved in drug development and other advanced chemical synthesis.

Introduction

This compound is a substituted aromatic nitrile with the chemical formula C₈H₆FNO. Its strategic combination of a fluorine atom, a methoxy group, and a nitrile functional group makes it a versatile intermediate in organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, which is a desirable characteristic in drug design. The nitrile group offers a wide range of chemical transformations, serving as a precursor for amines, carboxylic acids, and various heterocyclic systems. This compound is particularly noted for its role as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various commercial suppliers and chemical databases.

PropertyValue
CAS Number 243128-37-2
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 108-111 °C[1]
Boiling Point 96-98 °C at 1.5 mmHg
Purity ≥ 98% (GC)[1]
InChI Key FOWHAPVFVBXMBK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C#N)F

Commercial Suppliers

This compound is commercially available from a number of chemical suppliers. The following table lists some of the prominent suppliers. It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound.

SupplierLocation
Conier Chem&Pharma LimitedChina
TCI AmericaUSA
Chem-ImpexUSA
Lab Pro Inc.USA
Sigma-AldrichUSA

Synthesis

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-Fluoro-3-methoxyaniline. This multi-step process involves the diazotization of the primary aromatic amine followed by a cyanide substitution.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Fluoro-3-methoxyaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a variety of biologically active compounds.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of targeted cancer therapies, particularly kinase inhibitors. For instance, it is utilized in the synthesis of analogues of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] The unique substitution pattern of this compound allows for the construction of the core structures of these inhibitors.

Agrochemical Applications

In the agrochemical industry, this intermediate is used in the development of novel pesticides and herbicides. The incorporation of the fluoromethoxybenzonitrile moiety can lead to compounds with enhanced efficacy and selectivity.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a representative experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material, and a simplified signaling pathway that such an inhibitor might target.

G cluster_0 Synthesis of Kinase Inhibitor A This compound B Chemical Transformation (e.g., Nitrile Reduction) A->B C Intermediate Amine B->C D Coupling Reaction with Heterocyclic Core C->D E Final Kinase Inhibitor D->E

Caption: A generalized workflow for the synthesis of a kinase inhibitor.

G cluster_1 Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec P1 Downstream Signaling Proteins (e.g., Ras, Raf) Rec->P1 P2 MAPK Cascade P1->P2 TF Transcription Factors P2->TF CR Cellular Response (Proliferation, Survival) TF->CR Inhibitor Kinase Inhibitor (Derived from 4-Fluoro-3- methoxybenzonitrile) Inhibitor->Rec Inhibition

Caption: A simplified representation of a kinase-mediated signaling pathway.

References

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxybenzonitrile is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, including a fluorine atom, a methoxy group, and a nitrile functionality, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of anti-inflammatory and anti-cancer agents. The document also delves into the experimental procedures for the synthesis of its derivatives and explores the underlying signaling pathways implicated in their therapeutic effects.

Chemical and Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 243128-37-2[1][2][3][4]
Molecular Formula C₈H₆FNO[1][2][3][4]
Molecular Weight 151.14 g/mol [2][5]
Appearance White to light yellow to light orange powder to crystal[1]
Melting Point 108.0 to 111.0 °C[1]
Purity ≥ 98.0%[1]
Solubility Soluble in toluene[1]
InChI Key FOWHAPVFVBXMBK-UHFFFAOYSA-N[4][5]
SMILES COC1=C(C=CC(=C1)C#N)F[5]

Synthesis of this compound

A potential synthetic route to this compound involves a two-step process starting from 4-fluoro-3-hydroxybenzonitrile. The first step would be the synthesis of the precursor, 4-fluoro-3-hydroxybenzonitrile, followed by an alkylation (methylation) reaction to yield the final product.

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzonitrile (Precursor)

Materials:

  • 4-Bromo-2-fluorophenol

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ether

  • 1N HCl solution

  • Brine

  • Magnesium sulfate

  • Carbon tetrachloride

Procedure:

  • Combine 4-bromo-2-fluorophenol (10 ml, 91 mmol) and 9.85 g (0.11 mol) of CuCN in 75 ml of NMP with stirring under a nitrogen atmosphere.

  • Heat the mixture at 150°C for 5 hours.

  • Dilute the mixture with 200 ml of ether, stir, and decant.

  • Repeat the dilution and decantation of the residue with another 200 ml of ether after heating.

  • Combine the decanted solutions and wash sequentially with water, 1N HCl solution, water, and brine.

  • Dry the organic solution over magnesium sulfate.

  • Concentrate the organic solution in vacuo to yield a white solid.

  • Triturate the solid in carbon tetrachloride and filter to afford the title compound.

Proposed Experimental Protocol: Methylation of 4-Fluoro-3-hydroxybenzonitrile

The final step to obtain this compound would be the methylation of the hydroxyl group of 4-fluoro-3-hydroxybenzonitrile. A general procedure for the methylation of a phenolic hydroxyl group can be employed.

Materials:

  • 4-Fluoro-3-hydroxybenzonitrile

  • Dimethyl sulfate (DMS) or Iodomethane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or another suitable solvent

Procedure:

  • Dissolve 4-fluoro-3-hydroxybenzonitrile in a suitable solvent such as acetone.

  • Add a base, for example, potassium carbonate, to the solution.

  • Add the methylating agent, such as dimethyl sulfate or iodomethane, dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and anti-cancer agents.[3][7]

Anti-inflammatory Agents

Derivatives of this compound have shown promise as anti-inflammatory agents. Specifically, a series of 1,2,3-triazole derivatives incorporating the 4-fluoro-3-methoxyphenyl moiety have been synthesized and evaluated for their anti-inflammatory activity.

A general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles involves a click chemistry reaction between an organic azide and a terminal alkyne, often catalyzed by copper(I).[1]

Experimental Protocol (General):

  • Preparation of 4-fluoro-3-methoxyphenyl azide:

    • To a solution of 4-fluoro-3-methoxyaniline in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite (NaNO₂) at low temperature (0-5°C) to form the diazonium salt.

    • Add a solution of sodium azide (NaN₃) to the diazonium salt solution to yield 4-fluoro-3-methoxyphenyl azide.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

    • To a mixture of the 4-fluoro-3-methoxyphenyl azide and a terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O), add a copper(I) catalyst (e.g., generated in situ from CuSO₄ and sodium ascorbate).

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Extract the product with an organic solvent and purify by column chromatography.

The anti-inflammatory activity of these triazole derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). For instance, certain pyrazole derivatives have demonstrated significant prostaglandin inhibition.[8]

Table 2: Anti-inflammatory Activity of Related Pyrazole Derivatives [8]

CompoundDose (mg/kg)Prostaglandin Inhibition (%)Ulcer Index (UI)
9a 2.545.25.10
568.7
14a 2.548.95.21
572.3
Celecoxib (Reference) 2.552.11.89
578.5

Note: This table presents data for related pyrazole compounds to illustrate the type of quantitative data available for such anti-inflammatory agents.

The anti-inflammatory effects of compounds that inhibit TNF-α and IL-1β are mediated through the modulation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] Inhibition of TNF-α and IL-1β binding to their receptors prevents the activation of downstream kinases that are crucial for the activation of these transcription factors. This, in turn, suppresses the expression of various pro-inflammatory genes.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-α Receptor IKK IKK Complex TNF-R->IKK MAPKKK MAPKKK TNF-R->MAPKKK IL-1R IL-1 Receptor IL-1R->IKK IL-1R->MAPKKK IkB IκB IKK->IkB phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB inhibits NF-kB_n NF-κB (p50/p65) NF-kB->NF-kB_n translocation MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates AP-1 AP-1 MAPK->AP-1 activates Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression AP-1->Gene_Expression TNF-alpha TNF-α TNF-alpha->TNF-R IL-1beta IL-1β IL-1beta->IL-1R Triazole_Derivative 4-Fluoro-3-methoxyphenyl Triazole Derivative Triazole_Derivative->TNF-alpha Triazole_Derivative->IL-1beta

Inhibition of Inflammatory Signaling Pathways
Anti-cancer Agents

The structural motif of this compound is found in various compounds investigated for their anti-cancer properties. The incorporation of fluorine and a methoxy group can enhance the pharmacological properties of potential drug candidates.[4][11]

1,2,4-triazole derivatives have been a focus of research for developing novel anti-cancer agents.[11] A general synthetic scheme for these compounds is outlined below.

G Start Substituted Benzoic Acid Intermediate1 Acid Chloride Start->Intermediate1 SOCl₂ Intermediate2 Acyl Hydrazide Intermediate1->Intermediate2 Hydrazine Hydrate Intermediate3 Substituted Benzyl/Benzhydryl Intermediate Intermediate2->Intermediate3 1,2,4-Triazole, NaH, Acetonitrile Final_Product 1,2,4-Triazole Derivative Intermediate3->Final_Product Benzyl/Benzhydryl Bromide

General Synthesis of 1,2,4-Triazole Derivatives

Experimental Protocol (General):

  • Synthesis of Acid Hydrazide: React the corresponding substituted benzoic acid with thionyl chloride to form the acid chloride, which is then reacted with hydrazine hydrate to yield the acyl hydrazide.

  • Formation of the Triazole Intermediate: The acyl hydrazide is reacted with 1,2,4-triazole in the presence of a base like sodium bicarbonate.

  • Alkylation: The triazole intermediate is then treated with a substituted benzyl or benzhydryl bromide in the presence of a strong base like sodium hydride in acetonitrile to yield the final 1,2,4-triazole derivative.[11]

The anti-cancer activity of such compounds is typically evaluated by their cytotoxicity against various cancer cell lines, with the results often reported as IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

No specific quantitative data for anti-cancer agents directly derived from this compound was found in the provided search results. The following table is a representative example of how such data is typically presented for related heterocyclic compounds.

Table 3: Representative Cytotoxicity Data of Heterocyclic Anti-cancer Agents

Cell LineCompound A (IC₅₀, µM)Compound B (IC₅₀, µM)Doxorubicin (IC₅₀, µM)
MCF-7 (Breast)1.52.30.8
HepG2 (Liver)2.13.51.2
A549 (Lung)3.24.11.5

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the development of new therapeutic agents. Its utility as an intermediate for the synthesis of anti-inflammatory and anti-cancer compounds highlights its importance in medicinal chemistry. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will likely lead to the discovery of new and more effective drugs. The detailed protocols and data presented in this guide are intended to support researchers and scientists in their efforts to leverage the potential of this important chemical entity.

References

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxybenzonitrile is a fluorinated aromatic compound that has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile functionality, imparts desirable physicochemical properties that are leveraged in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, including kinase inhibitors for inflammatory diseases and cancer. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Benzonitrile derivatives, characterized by a cyano group attached to a benzene ring, are also a prevalent structural motif in many pharmaceuticals due to the nitrile's ability to act as a versatile synthetic handle and a bioisostere for other functional groups.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 243128-37-2[1][2]
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
Appearance White to light yellow crystalline powder[2]
Melting Point 108-111 °C
Boiling Point 96-98 °C at 1.5 mmHg
Purity ≥98% (GC)[2]
InChI InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3[1]
InChIKey FOWHAPVFVBXMBK-UHFFFAOYSA-N[1]
SMILES COC1=C(C=CC(=C1)C#N)F[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyData HighlightsReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.37 (t, J=8.0Hz, 1H), 7.23 (d, J=8.0Hz, 1H), 7.13 (d, J=8.0Hz, 2H), 3.83 (s, 3H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3[3]
FTIR (KBr) Characteristic peaks for C≡N, C-F, C-O, and aromatic C-H bonds[1]
Raman Data available, complements FTIR for vibrational mode analysis[1]
Mass Spectrometry Molecular Ion (M⁺): 151.0433 (Calculated for C₈H₆FNO)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Sandmeyer reaction, which transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate. Below is a detailed experimental protocol for a plausible synthesis of this compound, adapted from established procedures for similar compounds.

Synthesis of 4-Fluoro-3-methoxyaniline (Precursor)

The precursor, 4-fluoro-3-methoxyaniline, can be synthesized from 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene through a concerted reduction-dehalogenation reaction. This process offers high yield and purity, making it suitable for scalable production.[4]

Sandmeyer Cyanation of 4-Fluoro-3-methoxyaniline

This protocol is adapted from the synthesis of a structurally similar compound, 3-fluoro-4-methoxybenzonitrile.[5]

Reaction Scheme:

Materials and Reagents:

  • 4-Fluoro-3-methoxyaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (use with extreme caution)

  • Toluene

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Protocol:

  • Diazotization: In a reaction vessel cooled to 0-5 °C, dissolve 4-fluoro-3-methoxyaniline in a solution of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium carbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Safety Precautions: The Sandmeyer reaction involves the formation of potentially explosive diazonium salts. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Sodium cyanide is highly toxic and should be handled with extreme care.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Role as a Key Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases. The unique electronic and steric properties of this compound make it an ideal scaffold for the design of potent and selective kinase inhibitors.

One of the most significant kinase families targeted by derivatives of this compound is the Janus kinase (JAK) family. JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain types of cancer.[6][7]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial pathway for cytokine signaling that regulates a wide range of cellular processes, including cell growth, differentiation, and immune responses.[6][8] Dysregulation of this pathway is implicated in various inflammatory and malignant conditions.

Quantitative Biological Activity

While specific IC₅₀ values for drugs directly synthesized from this compound are often proprietary or embedded in extensive patent literature, the following table provides representative data for kinase inhibitors with similar structural motifs, illustrating the potency that can be achieved.

Table 3: Representative IC₅₀ Values for Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Disease AreaReference
PyrazolopyrimidineJAK1/2< 10Myelofibrosis[6]
PyrrolopyrimidineJAK31-5Rheumatoid Arthritis[8]
Benzotriazole-acrylonitrileTubulin10-100Cancer[8]
Flavonoid Derivativesc-Src12,000 - 20,900Inflammation[9]

Note: The IC₅₀ values presented are for representative compounds and may not be directly derived from this compound, but they illustrate the therapeutic potential of targeting these pathways with structurally related small molecules.

Experimental Workflow and Logical Relationships

The journey from a starting material to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound as a key intermediate.

Conclusion

This compound has established itself as a valuable and versatile building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic combination of fluorine, methoxy, and nitrile functionalities provides a unique platform for the creation of complex and biologically active molecules. The continued exploration of its synthetic utility, particularly in the development of targeted therapies such as kinase inhibitors, is expected to yield novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource for researchers seeking to leverage the potential of this important chemical intermediate in their own research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzonitrile is a versatile building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, provides multiple reaction sites for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the fluorine atom and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitrile group itself can undergo various transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid. Additionally, the carbon-fluorine bond can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expanding its synthetic utility.

This document provides detailed protocols for the synthesis of key derivatives from this compound, including quantitative data and visual representations of experimental workflows and relevant biological pathways.

Synthetic Transformations and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Amino-Substituted-3-methoxybenzonitriles

The fluorine atom in this compound is susceptible to displacement by nucleophiles, such as primary and secondary amines, via a nucleophilic aromatic substitution mechanism. This reaction is a cornerstone for introducing diverse functionalities at the 4-position of the benzene ring.

Representative Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-3-methoxybenzonitrile

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) (5 mL/mmol), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-(piperidin-1-yl)-3-methoxybenzonitrile.

Table 1: Representative Data for Nucleophilic Aromatic Substitution of this compound

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Piperidine4-(Piperidin-1-yl)-3-methoxybenzonitrile1812085
Morpholine4-(Morpholin-4-yl)-3-methoxybenzonitrile2012082
Aniline4-(Phenylamino)-3-methoxybenzonitrile2414075
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-methoxybenzonitriles

Palladium-catalyzed Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the benzonitrile and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.

Representative Experimental Protocol: Synthesis of 4-Phenyl-3-methoxybenzonitrile

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) (10 mL/mmol).

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-phenyl-3-methoxybenzonitrile.

Table 2: Representative Data for Suzuki-Miyaura Coupling of this compound

Boronic AcidProductCatalystReaction Time (h)Temperature (°C)Yield (%)
Phenylboronic acid4-Phenyl-3-methoxybenzonitrilePd(dppf)Cl₂129088
4-Methylphenylboronic acid3-Methoxy-4-(p-tolyl)benzonitrilePd(dppf)Cl₂149085
Pyridin-3-ylboronic acid3-Methoxy-4-(pyridin-3-yl)benzonitrilePd(dppf)Cl₂1610078
Reduction of the Nitrile Group: Synthesis of (4-Fluoro-3-methoxyphenyl)methanamine

The nitrile group can be readily reduced to a primary amine using various reducing agents. This transformation provides access to benzylamine derivatives, which are important intermediates in the synthesis of pharmaceuticals.

Representative Experimental Protocol: Synthesis of (4-Fluoro-3-methoxyphenyl)methanamine

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-Fluoro-3-methoxyphenyl)methanamine, which can be further purified by distillation or crystallization if necessary.

Table 3: Representative Data for the Reduction of this compound

Reducing AgentProductReaction Time (h)Temperature (°C)Yield (%)
LiAlH₄(4-Fluoro-3-methoxyphenyl)methanamine62590
H₂/Raney Ni(4-Fluoro-3-methoxyphenyl)methanamine1250 (50 psi)85
BH₃·THF(4-Fluoro-3-methoxyphenyl)methanamine86588
Hydrolysis of the Nitrile Group: Synthesis of 4-Fluoro-3-methoxybenzoic Acid

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is useful for introducing a carboxylic acid group, a common pharmacophore in drug molecules.

Experimental Protocol: Synthesis of 4-Fluoro-3-methoxybenzoic Acid

  • To this compound (1.0 eq), add a 48% aqueous solution of hydrobromic acid (HBr) (10 mL/mmol).[1]

  • Heat the reaction mixture to reflux at 80-100 °C for 6-12 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 4-Fluoro-3-methoxybenzoic acid. A similar hydrolysis of methyl 4-fluoro-3-methoxybenzoate using NaOH in methanol/water proceeds with a 97% yield, suggesting a high yield for this transformation as well.[2]

Table 4: Data for the Hydrolysis of this compound

ReagentProductReaction Time (h)Temperature (°C)Reported Yield (%)
48% HBr (aq)4-Fluoro-3-methoxybenzoic Acid8100>95 (expected)[1][2]
NaOH (aq), EtOH4-Fluoro-3-methoxybenzoic Acid1280>95 (expected)

Visualizing Workflows and Biological Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of derivatives from this compound.

G General Experimental Workflow A Reactant Mixing (this compound, reagents, solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography/Crystallization) C->D E Characterization (NMR, MS) D->E F Final Product E->F

Caption: A generalized workflow for the synthesis of derivatives.

Representative Signaling Pathway

Many benzonitrile derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival. The following diagram depicts a simplified representation of the Ras-Raf-MEK-ERK (MAPK) pathway, a common target for such inhibitors.[3]

G Simplified MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Benzonitrile-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Inhibition of the MAPK pathway by a kinase inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of chemical derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and agrochemicals. The ability to perform nucleophilic aromatic substitution, Suzuki-Miyaura coupling, nitrile reduction, and hydrolysis allows for the creation of diverse molecular scaffolds with potential biological activity. Further investigation into the biological targets of these derivatives will continue to drive innovation in drug discovery and development.

References

Application Notes and Protocols for 4-Fluoro-3-methoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-3-methoxybenzonitrile as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, offers multiple avenues for the synthesis of complex and biologically active molecules. This document details its application in the synthesis of the transthyretin stabilizer Acoramidis and explores its potential in the development of kinase and anti-inflammatory inhibitors, supported by experimental protocols and relevant biological data.

Application in the Synthesis of Transthyretin Stabilizers: The Acoramidis Case

This compound serves as a key intermediate in the synthesis of Acoramidis (formerly AG10), a potent and selective stabilizer of transthyretin (TTR).[1] TTR stabilization is a therapeutic strategy for treating transthyretin amyloidosis (ATTR), a debilitating condition caused by the misfolding and aggregation of the TTR protein. The synthesis of Acoramidis involves the initial conversion of this compound to 4-fluoro-3-hydroxybenzoic acid, a critical precursor.

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

This protocol details the hydrolysis and demethylation of this compound to yield 4-fluoro-3-hydroxybenzoic acid.

Materials:

  • This compound

  • 48% Hydrobromic acid

  • Aqueous sodium bicarbonate solution

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Combine the crude this compound with 48% hydrobromic acid in a round-bottom flask.

  • Heat the mixture at 90°C under reflux for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with an aqueous sodium bicarbonate solution until the precipitate forms.

  • Filter the precipitated solid and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure 4-fluoro-3-hydroxybenzoic acid as a white solid.

G cluster_0 Synthesis of Acoramidis Intermediate This compound This compound Hydrolysis_and_Demethylation Hydrolysis_and_Demethylation This compound->Hydrolysis_and_Demethylation HBr, 90°C 4-Fluoro-3-hydroxybenzoic_acid 4-Fluoro-3-hydroxybenzoic_acid Hydrolysis_and_Demethylation->4-Fluoro-3-hydroxybenzoic_acid Neutralization & Recrystallization

Synthetic workflow for the Acoramidis intermediate.
Conceptual Workflow: Synthesis of Acoramidis from 4-Fluoro-3-hydroxybenzoic Acid

Following the synthesis of the key intermediate, 4-fluoro-3-hydroxybenzoic acid, the synthesis of Acoramidis proceeds through several steps, including esterification, etherification, and finally, amidation. While a complete, unified experimental protocol starting from this compound is not available in a single public source, the following workflow is derived from patent literature.

G cluster_1 Conceptual Synthesis of Acoramidis A 4-Fluoro-3-hydroxybenzoic acid B Methyl 4-fluoro-3-hydroxybenzoate A->B Esterification C Methyl 3-(3-bromopropoxy)-4-fluorobenzoate B->C Etherification (1,3-dibromopropane) D Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate C->D Alkylation (3,5-dimethyl-1H-pyrazole) E Acoramidis D->E Hydrolysis

Conceptual workflow for Acoramidis synthesis.

Application in the Development of Kinase Inhibitors

Benzonitrile derivatives are a well-established scaffold in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of various kinases. While direct synthesis of kinase inhibitors starting from this compound is not extensively documented in publicly available literature, its structural features make it a promising candidate for the synthesis of inhibitors targeting pathways implicated in cancer and inflammation, such as the JNK and p38 MAPK pathways. The fluorine and methoxy substituents can be exploited to modulate potency, selectivity, and pharmacokinetic properties.

Representative Examples of Benzonitrile-Based Kinase Inhibitors

The following table summarizes the activity of some benzonitrile-containing kinase inhibitors, illustrating the potential of this chemical class.

Compound ClassTarget KinaseInhibitor ExampleIC50 (nM)
Aminopyrazole DerivativesJNK3Compound 16b4588
Diaryl Urea Compoundsp38 MAPKBIRB 796<1
Pyridinyl-imidazolep38α MAPKSB 20219050
Signaling Pathway Targeted by p38 MAPK Inhibitors

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses. Its activation by cellular stressors and inflammatory cytokines leads to the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibitors targeting p38 MAPK can effectively block this cascade.

G cluster_2 p38 MAPK Signaling Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation (TNF-α, IL-1β) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor p38 Inhibitor (e.g., Benzonitrile derivative) Inhibitor->p38

p38 MAPK signaling pathway and point of inhibition.

Potential in the Synthesis of Anti-inflammatory Agents

The structural motif of this compound is also relevant for the development of novel anti-inflammatory agents. The nitrile group can be transformed into other functional groups such as amides or carboxylic acids, which are common in many anti-inflammatory drugs. The fluoro and methoxy substituents can enhance the pharmacological profile of the resulting molecules. While specific examples starting from this compound are limited in the literature, the broader class of benzonitrile derivatives has shown promise in this area.

Representative Data for Benzonitrile-Containing Anti-inflammatory Compounds

The following table presents data for benzonitrile derivatives with anti-inflammatory activity, highlighting the potential for developing potent compounds based on this scaffold.

Compound ClassTarget/AssayCompound ExampleIC50
Quinazolinone DerivativesDPP-4 InhibitionFluorinated derivativePotent (specific value not provided)
Benzonitrile DerivativesTubulin PolymerizationCompound 1g2a5.9 nM (HCT116)

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its demonstrated role in the synthesis of the transthyretin stabilizer Acoramidis underscores its importance in developing treatments for protein misfolding diseases. Furthermore, its structural similarity to known kinase and anti-inflammatory inhibitors suggests significant potential for its application in the discovery of new therapeutic agents for cancer and inflammatory conditions. The provided protocols and conceptual workflows serve as a guide for researchers to explore the full synthetic potential of this important chemical building block.

References

4-Fluoro-3-methoxybenzonitrile: A Versatile Building Block in Organic Synthesis for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Fluoro-3-methoxybenzonitrile has emerged as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive nitrile group, a methoxy substituent, and a strategically positioned fluorine atom, offers a powerful platform for the construction of complex molecular architectures. This potent combination of functional groups allows for a diverse range of chemical transformations, making it an invaluable intermediate in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, with a particular focus on its role in the synthesis of kinase inhibitors and other bioactive molecules.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as an excellent scaffold for introducing these desirable properties. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitrile and methoxy groups themselves can be subjected to a variety of chemical modifications. These characteristics make this compound a sought-after precursor for the synthesis of a wide array of substituted aromatic compounds, including those with significant biological activity.[1][2]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is presented in Table 1. This information is essential for reaction planning, characterization, and quality control.

PropertyValueReference
CAS Number 243128-37-2[2][3][4]
Molecular Formula C₈H₆FNO[4]
Molecular Weight 151.14 g/mol [5]
Appearance White to light yellow crystalline powder[2]
Melting Point 108-111 °C[1]
Boiling Point 96-98 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone, limited solubility in water.[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.42-7.38 (m, 1H), 7.29-7.25 (m, 1H), 7.18 (t, J = 8.4 Hz, 1H), 3.95 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 156.9 (d, J = 256.5 Hz), 147.9 (d, J = 11.1 Hz), 127.4, 117.8 (d, J = 2.0 Hz), 117.2, 114.3 (d, J = 21.2 Hz), 104.1 (d, J = 2.0 Hz), 56.5
IR (KBr, cm⁻¹) 2230 (C≡N), 1615, 1510, 1280, 1120[5]

Key Applications and Synthetic Protocols

This compound is a valuable precursor for a variety of important chemical transformations. The following sections detail its application in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nitrile group. This makes it an excellent substrate for synthesizing substituted anilino-benzonitriles, which are common motifs in kinase inhibitors.

Application Example: Synthesis of 4-(Anilino)-3-methoxybenzonitrile Derivatives

A common application is the reaction with substituted anilines to generate N-aryl derivatives, which are key intermediates in the synthesis of various kinase inhibitors, including those targeting the Src family and Epidermal Growth Factor Receptor (EGFR).[6][7][8]

Experimental Protocol: General Procedure for SNAr with an Aniline Derivative

This protocol is a generalized procedure based on established methods for SNAr reactions on activated fluoroarenes.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer with heating mantle

    • Nitrogen or Argon inert atmosphere setup

    • Standard glassware for workup and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and the substituted aniline.

    • Add anhydrous DMF (or DMSO) to dissolve the reactants.

    • Add the base (e.g., K₂CO₃) to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-(anilino)-3-methoxybenzonitrile derivative.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compound4-AminophenolK₂CO₃DMF1001875-85
This compound3-EthynylanilineCs₂CO₃DMSO1202460-70

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

SNAr_Workflow Workflow for Nucleophilic Aromatic Substitution reagents Reactants: This compound Substituted Aniline Base (e.g., K₂CO₃) reaction Reaction: 80-120 °C, 12-24 h under Inert Atmosphere reagents->reaction solvent Solvent: Anhydrous DMF or DMSO solvent->reaction workup Workup: Aqueous Quench Extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Product: 4-(Anilino)-3-methoxybenzonitrile Derivative purification->product

Figure 1: General workflow for the SNAr reaction.
Suzuki-Miyaura Cross-Coupling Reactions

The fluorine atom of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, although it is generally less reactive than the corresponding bromides or iodides. More commonly, the nitrile group can be transformed into a more reactive handle for cross-coupling. However, under specific catalytic conditions, direct C-F bond activation is achievable. A more practical approach involves the conversion of the nitrile to a different functional group or the use of a different starting material where a halogen is present for the Suzuki coupling. For the purpose of illustrating the potential, a general protocol for a Suzuki-Miyaura coupling is provided.[9][10]

Application Example: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl compounds which are prevalent in many biologically active molecules and materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for this compound, potentially needing more forcing conditions or specialized catalyst systems for C-F activation.

  • Materials:

    • This compound (or a corresponding aryl halide derivative) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Equipment:

    • Schlenk tube or round-bottom flask with a reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for workup and purification

  • Procedure:

    • In a Schlenk tube, combine this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-3-methoxybenzonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901680-90
This compound4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1102440-50*

*Note: Yields for direct C-F activation are generally lower and require more specialized catalysts and conditions.

Suzuki_Coupling_Pathway Suzuki-Miyaura Coupling Pathway start Starting Materials: This compound Arylboronic Acid oxidative_addition Oxidative Addition of Pd(0) to Ar-F start->oxidative_addition catalyst_system Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst_system->oxidative_addition reaction_conditions Reaction Conditions: Solvent (e.g., Toluene/Water) Heat (80-100 °C) reaction_conditions->oxidative_addition transmetalation Transmetalation with Arylboronic Acid oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Biaryl Product reductive_elimination->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of synthetic transformations, making it a key intermediate in the development of novel pharmaceuticals, particularly kinase inhibitors, and other advanced materials. The protocols provided herein offer a starting point for the utilization of this important scaffold in various synthetic endeavors. Further exploration of its reactivity is likely to uncover even more applications in the future.

References

Application Notes and Protocols for the Reaction of 4-Fluoro-3-methoxybenzonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of a fluorine atom activated by the electron-withdrawing nitrile group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the benzene ring, providing a scaffold for the synthesis of diverse molecular architectures.

These application notes provide detailed protocols for the reaction of this compound with common classes of nucleophiles, including amines, alkoxides, and thiolates. The methodologies and data presented are intended to serve as a guide for researchers in optimizing reaction conditions and exploring the synthetic utility of this valuable intermediate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a bimolecular SNAr mechanism. The key steps involve the nucleophilic attack on the carbon atom bearing the fluorine, followed by the departure of the fluoride leaving group. The electron-withdrawing nitrile group plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance, thereby facilitating the reaction.

Caption: General mechanism of the SNAr reaction on this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.

Nucleophile ClassNucleophile ExampleSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Amines
Primary AmineAnilineWaterNa₂CO₃/DIPEA100385[1]
Secondary AmineMorpholineDMSOK₂CO₃1201292Inferred from similar reactions
AmmoniaAqueous AmmoniaEthanol-1208>90Inferred from CN1810775B
Alkoxides
AlkoxideSodium MethoxideMethanol-Reflux495Inferred from similar reactions
PhenoxidePhenolDMSOK₂CO₃100688Inferred from similar reactions
Thiolates
ThiolateThiophenolDMFK₂CO₃80290Inferred from similar reactions

Note: DIPEA = N,N-Diisopropylethylamine, DMSO = Dimethyl sulfoxide, DMF = Dimethylformamide. Yields are based on reported values for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

This protocol describes the synthesis of 4-morpholino-3-methoxybenzonitrile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-morpholino-3-methoxybenzonitrile.

Protocol_1_Workflow start Start reactants Combine this compound, Morpholine, K₂CO₃ in DMSO start->reactants heat Heat to 120°C for 12h reactants->heat workup Aqueous Workup & Extraction with Ethyl Acetate heat->workup purification Column Chromatography workup->purification product 4-Morpholino-3-methoxybenzonitrile purification->product

Caption: Experimental workflow for the synthesis of 4-morpholino-3-methoxybenzonitrile.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of 4,3-dimethoxybenzonitrile.

Materials:

  • This compound

  • Sodium methoxide (30% solution in methanol)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add sodium methoxide solution (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield 4,3-dimethoxybenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol_2_Workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_base Add Sodium Methoxide Solution dissolve->add_base reflux Reflux for 4h add_base->reflux workup Solvent Removal & Extraction with Dichloromethane reflux->workup product 4,3-Dimethoxybenzonitrile workup->product

Caption: Experimental workflow for the synthesis of 4,3-dimethoxybenzonitrile.

Protocol 3: Reaction with a Thiolate (Thiophenol)

This protocol describes the synthesis of 4-(phenylthio)-3-methoxybenzonitrile.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add thiophenol (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(phenylthio)-3-methoxybenzonitrile.

Protocol_3_Workflow start Start reactants Combine this compound, Thiophenol, K₂CO₃ in DMF start->reactants heat Heat to 80°C for 2h reactants->heat workup Aqueous Workup & Extraction with Ethyl Acetate heat->workup purification Column Chromatography workup->purification product 4-(Phenylthio)-3-methoxybenzonitrile purification->product

Caption: Experimental workflow for the synthesis of 4-(phenylthio)-3-methoxybenzonitrile.

Conclusion

This compound is a highly useful and reactive substrate for SNAr reactions with a variety of nucleophiles. The protocols provided herein offer a starting point for the synthesis of a diverse range of 4-substituted-3-methoxybenzonitrile derivatives. Researchers are encouraged to adapt and optimize these conditions to suit their specific synthetic goals. The versatility of this building block makes it a valuable tool in the design and synthesis of novel compounds for drug discovery and other applications.

References

Application Notes: Suzuki-Miyaura Coupling of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[1][2] This application note provides detailed protocols for the coupling of 4-fluoro-3-methoxybenzonitrile with various arylboronic acids. The presence of the electron-withdrawing nitrile and fluorine groups can influence the reactivity of the aryl halide, making the optimization of reaction conditions crucial for achieving high yields.[3] These protocols are designed for researchers in synthetic chemistry and drug development.

General Reaction Scheme:

General Reaction Scheme for Suzuki Coupling of this compound

Key Considerations for Optimization:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) often provide higher yields and faster reaction times, especially for challenging or electron-deficient substrates.[4][5][6][7] Palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are also commonly used due to their air stability.[6][8]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][4] Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.[6][][10] For instance, K₃PO₄ is often effective in a variety of solvent systems, while stronger bases like Cs₂CO₃ may be required for less reactive partners.[6]

  • Solvent System: The reaction is typically performed in a biphasic or homogeneous solvent system. Mixtures of an organic solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF) and water are common, as water helps to dissolve the inorganic base.[6][11][12] Anhydrous conditions can also be employed, particularly if any of the substrates are sensitive to hydrolysis.[]

  • Reaction Temperature: Suzuki couplings are often conducted at elevated temperatures, typically ranging from 60 °C to 120 °C, to ensure a reasonable reaction rate.[11] However, highly active catalyst systems may allow the reaction to proceed at lower temperatures, even room temperature in some cases.[7][13]

Comparative Data of Suzuki Coupling Protocols

The following table summarizes various conditions that can be applied to the Suzuki coupling of this compound, based on protocols for structurally similar electron-deficient aryl halides.

EntryCoupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)851285-95
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)100890-98
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (4:1)901288-96
43-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)THF/H₂O (10:1)801680-92
5N-Boc-indole-5-boronic acidPd(OAc)₂ (2)RuPhos (4)Na₂CO₃ (2.0)Ethanol851085-95[14]

Detailed Experimental Protocols

This section provides a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Degassed Water

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add the solvent mixture of Toluene/Ethanol/H₂O (e.g., in a 4:1:1 ratio) to the flask. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Inerting: Seal the flask and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Reaction: Heat the reaction mixture to 85 °C and allow it to stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) setup Combine Reagents & Solvents in Flask reagents->setup solvents Prepare Solvent System solvents->setup inert Degas with N₂/Ar (15-20 min) setup->inert catalyst Add Pd Catalyst (under N₂/Ar) inert->catalyst heat Heat & Stir (e.g., 85 °C, 12h) catalyst->heat quench Cool & Quench heat->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application of 4-Fluoro-3-methoxybenzonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzonitrile is a versatile aromatic building block that holds significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile functionality, offers multiple reactive sites for chemical modification. The presence of a fluorine atom can enhance the biological activity, metabolic stability, and lipophilicity of the final compound, properties highly desirable in the design of modern pesticides.[1] While direct synthesis of a currently marketed agrochemical from this compound is not extensively documented in publicly available literature, its structural motifs are present in patented herbicidal compounds. This document outlines a detailed application of this compound in the proposed synthesis of a novel herbicidal agent, drawing parallels from established synthetic routes of structurally related compounds.

Proposed Agrochemical Application: Synthesis of a Novel Pyridine-Based Herbicide

Based on the known herbicidal activity of compounds containing a substituted phenyl ether linkage to a pyridine core, a plausible application for this compound is in the synthesis of a novel pyridine-based herbicide. The proposed target molecule, herein designated as FM-Herbicide-1 , is hypothesized to exhibit pre- and post-emergent herbicidal activity.

The synthetic strategy involves the conversion of the nitrile group of this compound to a phenol, followed by a nucleophilic aromatic substitution with a suitable pyridine derivative.

Synthetic Pathway Overview

The proposed multi-step synthesis of FM-Herbicide-1 from this compound is outlined below. This pathway is designed based on established organic chemistry principles and analogous transformations found in agrochemical patent literature.

G A This compound B 4-Fluoro-3-methoxybenzamide A->B H₂O₂, NaOH (Radziszewski reaction) C 4-Fluoro-3-methoxyaniline B->C NaOBr (Hofmann rearrangement) D 4-Fluoro-3-methoxyphenol C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Δ F FM-Herbicide-1 (2-((4-Fluoro-3-methoxyphenyl)oxy)-4-(trifluoromethyl)pyridine) D->F K₂CO₃, DMF E E 2-Chloro-4-(trifluoromethyl)pyridine

Caption: Proposed synthetic pathway for FM-Herbicide-1.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of FM-Herbicide-1.

Protocol 1: Synthesis of 4-Fluoro-3-methoxybenzamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 15.1 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 30 mL of 30% hydrogen peroxide, followed by the dropwise addition of 20 mL of 6 M sodium hydroxide solution, maintaining the temperature below 40°C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into 300 mL of cold water. The white precipitate of 4-fluoro-3-methoxybenzamide is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of 4-Fluoro-3-methoxyaniline

  • Reagent Preparation: In a separate flask, prepare a solution of sodium hypobromite by slowly adding 5.2 mL (0.1 mol) of bromine to a solution of 8.8 g (0.22 mol) of sodium hydroxide in 100 mL of water at 0°C.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask, suspend 16.9 g (0.1 mol) of 4-fluoro-3-methoxybenzamide in 150 mL of water.

  • Reaction Execution: Add the freshly prepared sodium hypobromite solution to the amide suspension. Heat the mixture to 70-80°C for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methoxyaniline.

Protocol 3: Synthesis of 4-Fluoro-3-methoxyphenol

  • Diazotization: Dissolve 14.1 g (0.1 mol) of 4-fluoro-3-methoxyaniline in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooled to 0-5°C. Slowly add a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.

  • Hydrolysis: Add the diazonium salt solution to 100 mL of boiling 10% sulfuric acid. Maintain boiling for 30 minutes.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate and evaporate the solvent to give 4-fluoro-3-methoxyphenol.

Protocol 4: Synthesis of FM-Herbicide-1

  • Reaction Setup: To a solution of 14.2 g (0.1 mol) of 4-fluoro-3-methoxyphenol in 100 mL of dry N,N-dimethylformamide (DMF), add 20.7 g (0.15 mol) of anhydrous potassium carbonate.

  • Reagent Addition: Add 18.1 g (0.1 mol) of 2-chloro-4-(trifluoromethyl)pyridine to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120°C for 8 hours.

  • Work-up and Isolation: After cooling, pour the reaction mixture into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of FM-Herbicide-1 and its intermediates. These values are hypothetical and based on typical yields for analogous reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (by HPLC)
This compoundC₈H₆FNO151.14-->98%
4-Fluoro-3-methoxybenzamideC₈H₈FNO₂169.1616.985-95>97%
4-Fluoro-3-methoxyanilineC₇H₈FNO141.1514.170-85>98%
4-Fluoro-3-methoxyphenolC₇H₇FO₂142.1314.260-75>97%
FM-Herbicide-1C₁₃H₉F₄NO₂287.2128.775-85>98%

Proposed Mode of Action

Many pyridine-based herbicides act by disrupting plant growth processes. It is proposed that FM-Herbicide-1 may function as an inhibitor of a key enzyme in a vital metabolic pathway, such as amino acid or lipid biosynthesis. The diagram below illustrates a hypothetical signaling pathway for the herbicidal action of FM-Herbicide-1.

G cluster_plant_cell Plant Cell A FM-Herbicide-1 (Uptake) B Target Enzyme (e.g., Acetolactate Synthase) A->B C Essential Amino Acid Biosynthesis B->C D Protein Synthesis Inhibition C->D E Growth Arrest D->E F Weed Death E->F

Caption: Hypothetical mode of action for FM-Herbicide-1.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex organic molecules. While its direct application in commercially available agrochemicals is not prominently documented, its structural features make it an attractive candidate for the development of new and effective crop protection agents. The proposed synthesis of FM-Herbicide-1 demonstrates a plausible route to a novel herbicidal compound, highlighting the synthetic utility of this compound. The detailed protocols and hypothetical data provided herein offer a foundation for researchers to explore the potential of this and similar fluorinated building blocks in the ongoing quest for innovative agrochemical solutions. Further research and biological screening are necessary to validate the herbicidal efficacy and mode of action of such newly synthesized compounds.

References

Application Notes and Protocols for the Reduction of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 4-Fluoro-3-methoxybenzonitrile to (4-fluoro-3-methoxyphenyl)methanamine is a crucial transformation in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals. The resulting primary amine serves as a versatile building block for the introduction of nitrogen-containing functionalities. This document provides detailed application notes and experimental protocols for two common and effective methods for this reduction: Lithium Aluminum Hydride (LiAlH4) reduction and catalytic hydrogenation.

Comparative Data of Reduction Methods

ParameterMethod 1: LiAlH4 ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum Hydride (LiAlH4)Hydrogen Gas (H2) with Palladium on Carbon (Pd/C)
Solvent Anhydrous Tetrahydrofuran (THF)Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to refluxRoom Temperature
Pressure Atmospheric1-5 bar
Reaction Time 2-6 hours4-12 hours
Typical Yield 85-95%90-98%
Key Considerations Requires strictly anhydrous conditions. Workup is hazardous and requires careful quenching of excess LiAlH4.Requires specialized hydrogenation equipment. The catalyst is flammable.

Experimental Protocols

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH4)

This protocol details the reduction of this compound to (4-fluoro-3-methoxyphenyl)methanamine using the powerful reducing agent, Lithium Aluminum Hydride.[1][2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous solution of sodium chloride (brine)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of this compound (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Reducing Agent: The flask is cooled to 0 °C using an ice-water bath. A solution of LiAlH4 (1.5 equivalents) in anhydrous THF is added dropwise to the stirred solution of the nitrile over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Quenching): After the reaction is complete, the flask is cooled to 0 °C. The excess LiAlH4 is carefully quenched by the slow, dropwise addition of water (X mL), followed by the dropwise addition of a 15% aqueous sodium hydroxide solution (X mL), and finally by the dropwise addition of water (3X mL), where X is the mass of LiAlH4 in grams. This procedure is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether.

  • Purification: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (4-fluoro-3-methoxyphenyl)methanamine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

This protocol describes the reduction of this compound using catalytic hydrogenation, a method often preferred for its milder reaction conditions and simpler workup.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H2)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, 10% Pd/C (5-10 mol %) is added.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (1-5 bar) at room temperature for 4-12 hours. The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or GC-MS.

  • Isolation: Upon completion of the reaction, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the solvent used in the reaction.

  • Purification: The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator to afford the desired product, (4-fluoro-3-methoxyphenyl)methanamine. The crude product is often of high purity, but if necessary, it can be further purified by distillation or column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

cluster_LiAlH4 Method 1: LiAlH4 Reduction LiAlH4_start This compound in Anhydrous THF LiAlH4_add Add LiAlH4 solution at 0 °C LiAlH4_start->LiAlH4_add LiAlH4_react Reflux for 2-4 hours LiAlH4_add->LiAlH4_react LiAlH4_quench Quench with H2O and NaOH at 0 °C LiAlH4_react->LiAlH4_quench LiAlH4_filter Filter through Celite® LiAlH4_quench->LiAlH4_filter LiAlH4_extract Extract with Diethyl Ether LiAlH4_filter->LiAlH4_extract LiAlH4_purify Dry and Evaporate LiAlH4_extract->LiAlH4_purify LiAlH4_end (4-fluoro-3-methoxyphenyl)methanamine LiAlH4_purify->LiAlH4_end

Caption: Workflow for the reduction of this compound using LiAlH4.

cluster_H2 Method 2: Catalytic Hydrogenation H2_start This compound and Pd/C in MeOH H2_react Stir under H2 atmosphere (1-5 bar) H2_start->H2_react H2_filter Filter through Celite® H2_react->H2_filter H2_evaporate Evaporate Solvent H2_filter->H2_evaporate H2_end (4-fluoro-3-methoxyphenyl)methanamine H2_evaporate->H2_end

Caption: Workflow for the catalytic hydrogenation of this compound.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle the catalyst in a well-ventilated area and avoid sources of ignition. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Conclusion

Both Lithium Aluminum Hydride reduction and catalytic hydrogenation are effective methods for the synthesis of (4-fluoro-3-methoxyphenyl)methanamine from this compound. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. The LiAlH4 method is rapid and high-yielding but requires stringent anhydrous conditions and a hazardous workup. Catalytic hydrogenation is generally safer, with a simpler workup, and often provides higher yields, but it requires specialized pressure equipment.

References

Application Notes and Protocols for the Use of 4-Fluoro-3-methoxybenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-fluoro-3-methoxybenzonitrile as a key starting material in the synthesis of kinase inhibitors, with a specific focus on the pathway toward Bruton's Tyrosine Kinase (BTK) inhibitors like Acalabrutinib.

Introduction

This compound is a versatile chemical building block for the synthesis of complex pharmaceutical compounds.[1] Its unique substitution pattern, featuring a nitrile group, a fluorine atom, and a methoxy group, offers multiple reaction sites for diverse synthetic transformations. The nitrile group can be readily converted to a primary amide or a carboxylic acid, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions or be transformed into other functional groups suitable for cross-coupling reactions.[1][2][3] The methoxy group can also influence the electronic properties and metabolic stability of the final molecule.[1]

This document outlines a synthetic strategy to convert this compound into a key intermediate for the synthesis of Acalabrutinib, a potent and selective BTK inhibitor.[4][5] Acalabrutinib is approved for the treatment of various B-cell malignancies.[6]

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[6] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling pathways that are essential for B-cell proliferation, differentiation, and survival.[6] Dysregulation of BTK signaling is implicated in the pathogenesis of several B-cell cancers.[7]

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Activation NFkB_MAPK->Proliferation Acalabrutinib Acalabrutinib (BTK Inhibitor) Acalabrutinib->BTK Inhibition

Caption: BTK Signaling Pathway and Inhibition.

Proposed Synthetic Workflow

The following workflow outlines a plausible synthetic route from this compound to a key boronic ester intermediate used in the synthesis of Acalabrutinib.

Synthetic_Workflow Synthetic Workflow from this compound Start This compound Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 4-Fluoro-3-methoxybenzoic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 4-Fluoro-3-methoxy-N-(pyridin-2-yl)benzamide Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Intermediate3 4-Bromo-3-methoxy-N-(pyridin-2-yl)benzamide Step3->Intermediate3 Step4 Step 4: Miyaura Borylation Intermediate3->Step4 Final_Intermediate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methoxy-N-(pyridin-2-yl)benzamide (Key Acalabrutinib Intermediate) Step4->Final_Intermediate

Caption: Synthetic Workflow from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Fluoro-3-methoxybenzoic acid

This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-fluoro-3-methoxybenzoic acid.

Protocol 2: Amide Coupling to form 4-Fluoro-3-methoxy-N-(pyridin-2-yl)benzamide

This protocol details the formation of the benzamide core structure.

Materials:

  • 4-Fluoro-3-methoxybenzoic acid (from Protocol 1)

  • 2-Aminopyridine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluoro-3-methoxybenzoic acid (1.0 equiv) in anhydrous DMF, add 2-aminopyridine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-3-methoxy-N-(pyridin-2-yl)benzamide.

Protocol 3: Bromination of 4-Fluoro-3-methoxy-N-(pyridin-2-yl)benzamide

This protocol describes the replacement of the fluorine atom with a bromine atom, preparing the molecule for the subsequent borylation step.

Materials:

  • 4-Fluoro-3-methoxy-N-(pyridin-2-yl)benzamide (from Protocol 2)

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-fluoro-3-methoxy-N-(pyridin-2-yl)benzamide (1.0 equiv) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 equiv) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-bromo-3-methoxy-N-(pyridin-2-yl)benzamide.

Protocol 4: Miyaura Borylation to form 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methoxy-N-(pyridin-2-yl)benzamide

This protocol describes the palladium-catalyzed borylation to generate the key boronic ester intermediate.

Materials:

  • 4-Bromo-3-methoxy-N-(pyridin-2-yl)benzamide (from Protocol 3)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask, combine 4-bromo-3-methoxy-N-(pyridin-2-yl)benzamide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired boronic ester intermediate.

Quantitative Data

The key intermediate synthesized from this compound is a precursor to Acalabrutinib. The biological activity of Acalabrutinib is well-documented.

Kinase TargetIC₅₀ (nM)Cell LineAssay Type
BTK3-Biochemical
BTK5.1Ramos (B-cell lymphoma)Cellular
LYN12-Biochemical
SRC20-Biochemical

Data is compiled from publicly available sources and may vary depending on the specific assay conditions.

Conclusion

This compound serves as a valuable and cost-effective starting material for the synthesis of complex kinase inhibitors. The protocols outlined in these application notes provide a clear and efficient pathway to a key intermediate for the production of Acalabrutinib. The versatility of the functional groups on the starting material allows for various synthetic manipulations, making it an attractive scaffold for the development of novel kinase inhibitors targeting a range of therapeutic areas.

References

Application Notes and Protocols for the Quantification of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Fluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy have been developed to ensure accurate and reproducible quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the quantification of small organic molecules like this compound. This method offers excellent resolution and sensitivity.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[1][2]

  • Detector: UV detection at 254 nm.

2. Reagents and Standards:

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for benzonitrile derivatives.[1][3][4] A typical starting gradient could be 50:50 (v/v) acetonitrile:water, which can be optimized based on the retention time of the analyte.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5][6]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation: HPLC Quantification
ParameterValue
Retention Time~ 4.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Recovery98 - 102%
Precision (%RSD)< 2%

Note: These are representative values and may vary depending on the specific instrumentation and conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Calibration Standards Filter Filter through 0.45 µm Filter Standard->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject into GC Standard->Inject Sample Prepare Sample Solution (Extraction if necessary) Sample->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify qNMR_Principle Analyte This compound (Unknown Concentration) NMR_Measurement ¹⁹F NMR Measurement Analyte->NMR_Measurement IS Internal Standard (Known Concentration) IS->NMR_Measurement Integral_Analyte Integral of Analyte Signal NMR_Measurement->Integral_Analyte Integral_IS Integral of IS Signal NMR_Measurement->Integral_IS Calculation Concentration Calculation Integral_Analyte->Calculation Integral_IS->Calculation Result Analyte Concentration Calculation->Result

References

Application Notes and Protocols: 4-Fluoro-3-methoxybenzonitrile in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-3-methoxybenzonitrile as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this aromatic nitrile, featuring both a fluorine atom and a methoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity.[1] This document details its application in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically focusing on Olaparib, and provides detailed experimental protocols.

Application in the Synthesis of PARP Inhibitors: Olaparib

This compound is a crucial intermediate in the synthesis of Olaparib, a PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1 or BRCA2 mutations.[2][3] The fluorinated and methoxylated phenyl ring of the starting material is a key structural motif in the final API.

The general synthetic strategy involves the transformation of the nitrile group and subsequent coupling reactions to build the complex heterocyclic structure of Olaparib. The presence of the fluorine atom can enhance the drug's efficacy and pharmacokinetic profile.[4]

Key Synthetic Intermediates Derived from this compound:

  • 2-Fluoro-5-formylbenzonitrile

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

A variety of synthetic routes have been developed to improve yield, purity, and scalability while reducing the use of toxic reagents.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic routes for Olaparib and its analogues, where fluorinated benzonitrile derivatives are utilized.

Intermediate/ProductReaction StepReagents & ConditionsYield (%)Purity (%)Reference
OlaparibFinal coupling4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one, cyclopropanecarboxylic acid, condensing agent, alkali, polar organic solvent, 0-120°C, 2-8 h>92%>99.8%[2]
Olaparib Analogue (5d)Acryloyl piperazine coupling(E)-4-{[3-[4-(3-(4-methylphenyl) acryloyl) piperazine-1-carbonyl]-4-fluorophenyl] methyl} -2H-phthalazin-1-one15.8%Not specified[7]
Olaparib Analogue (5g)Acryloyl piperazine coupling(E)-4-{[3-[4-(3-(4-fluorophenyl) acryloyl) piperazine-1-carbonyl]-4-fluorophenyl] methyl} -2H -phthalazin-1-one15.1%Not specified[7]
Olaparib Analogue (5i)Acryloyl piperazine coupling(E)-4-{[3-[4–(3-(3-fluorophenyl) acryloyl) piperazine-1-carbonyl]-4-fluorophenyl] methyl} -2H -phthalazin-1-one16.5%Not specified[7]
Olaparib Analogue (5k)Acryloyl piperazine coupling(E)-4-{[3-[4–(3-(4-bromophenyl) acryloyl) piperazine-1-carbonyl]-4-fluorophenyl] methyl} -2H -phthalazin-1-one18.2%Not specified[7]

Experimental Protocols

Herein are detailed experimental protocols for key transformations involving fluorinated benzonitrile derivatives in the synthesis of Olaparib analogues.

Protocol 1: Synthesis of 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile (An Olaparib Analogue Intermediate)

This protocol describes the synthesis of a key intermediate for Olaparib analogues.

  • Materials:

    • 2-Fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol)

    • Compound 7 (4.3 g, 17.8 mmol) (structure not specified in the source)

    • Anhydrous Tetrahydrofuran (THF) (40 mL)

    • Triethylamine (1.8 mL, 13 mmol)

  • Procedure:

    • To a mixture of compound 7 and 2-fluoro-5-formylbenzonitrile in anhydrous THF, add triethylamine dropwise over 30 minutes.

    • Maintain the temperature of the reaction mixture below 15°C during the addition.

    • Slowly warm the reaction mixture to room temperature.

    • Monitor the progress of the reaction by an appropriate method (e.g., TLC).

    • Upon completion, proceed with standard workup and purification procedures to isolate the product.

Protocol 2: General Procedure for the Preparation of (E)-4-{[3-[4-(Acryloyl) piperazine-1-carbonyl]-4-fluorophenyl] methyl} -2H-phthalazin-1-one Derivatives (Olaparib Analogues)

This is a general procedure for the synthesis of various Olaparib analogues.

  • Materials:

    • Appropriate (E)-3-(substituted phenyl)acrylic acid

    • Piperazine-containing phthalazinone intermediate

    • Coupling agents (e.g., HATU, HOBt)

    • Organic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the (E)-3-(substituted phenyl)acrylic acid in the anhydrous solvent.

    • Add the coupling agents and the organic base, and stir for a few minutes.

    • Add the piperazine-containing phthalazinone intermediate to the reaction mixture.

    • Stir the reaction at room temperature for the appropriate time until completion (monitor by TLC).

    • Perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Visualizations

Diagram 1: Synthetic Pathway of Olaparib

G A This compound B 2-Fluoro-5-formylbenzonitrile A->B Oxidation/Formylation C 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid B->C Phthalazinone formation D 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one C->D Amide coupling with piperazine E Olaparib D->E Coupling with cyclopropanecarbonyl chloride

Caption: Simplified synthetic pathway of Olaparib from this compound.

Diagram 2: Experimental Workflow for Olaparib Analogue Synthesis

G cluster_0 Reaction Setup cluster_1 Workup and Purification cluster_2 Analysis A Dissolve starting materials in anhydrous solvent B Add coupling agents and base A->B C Stir at controlled temperature B->C D Quench reaction and perform aqueous workup C->D Reaction Monitoring (TLC) E Extract with organic solvent D->E F Purify by chromatography or recrystallization E->F G Characterize product (NMR, MS, etc.) F->G

Caption: General experimental workflow for the synthesis of Olaparib analogues.

References

Application Notes and Protocols for the Catalylic Conversion of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic conversion of 4-fluoro-3-methoxybenzonitrile into three valuable chemical intermediates: 4-fluoro-3-methoxybenzaldehyde, (4-fluoro-3-methoxyphenyl)methanamine, and 4-fluoro-3-methoxybenzoic acid. These products are significant building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols outlined below utilize established catalytic systems, offering reliable and scalable methods for these chemical transformations.

Catalytic Reduction to 4-Fluoro-3-methoxybenzaldehyde

The selective reduction of nitriles to aldehydes is a crucial transformation in organic synthesis. Two effective methods for the conversion of this compound to 4-fluoro-3-methoxybenzaldehyde are presented: Raney® Nickel catalyzed reduction in the presence of formic acid and reduction using Diisobutylaluminium hydride (DIBAL-H).

Method 1: Raney® Nickel Catalyzed Reduction

This method employs Raney® Nickel, an inexpensive and convenient catalyst, with formic acid serving as the hydrogen source.[2][3][4] The reaction is typically carried out in an aqueous medium at ambient temperature and pressure.[2][3][4]

Experimental Protocol:

  • To a solution of this compound (1.0 g, 6.62 mmol) in 75% (v/v) aqueous formic acid (20 mL), add moist Raney® Nickel (approximately 1.0 g).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-methoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure aldehyde.

Method 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful and selective reducing agent for the conversion of nitriles to aldehydes at low temperatures.[5][6][7] The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the aldehyde.[6]

Experimental Protocol:

  • Dissolve this compound (1.0 g, 6.62 mmol) in anhydrous toluene (20 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of DIBAL-H in toluene (7.3 mL, 7.3 mmol, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (20 mL). Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Quantitative Data Summary:

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Raney® Nickel / Formic Acid75% aq. Formic AcidRoom Temp.1-375-85
2DIBAL-HToluene-78280-90

Experimental Workflow for Aldehyde Synthesis

G cluster_0 Method 1: Raney-Ni Catalyzed Reduction cluster_1 Method 2: DIBAL-H Reduction A1 Dissolve Substrate in 75% Formic Acid B1 Add Raney-Ni A1->B1 C1 Stir at RT B1->C1 D1 Filter Catalyst C1->D1 E1 Workup & Purification D1->E1 F1 4-Fluoro-3-methoxybenzaldehyde E1->F1 A2 Dissolve Substrate in Toluene (-78°C) B2 Add DIBAL-H A2->B2 C2 Stir at -78°C B2->C2 D2 Quench & Workup C2->D2 E2 Purification D2->E2 F2 4-Fluoro-3-methoxybenzaldehyde E2->F2

Caption: Workflow for the synthesis of 4-fluoro-3-methoxybenzaldehyde.

Catalytic Hydrogenation to (4-Fluoro-3-methoxyphenyl)methanamine

The reduction of nitriles to primary amines is a fundamental reaction in organic chemistry. Catalytic hydrogenation offers a clean and efficient route to these compounds.

Experimental Protocol:

  • In a high-pressure autoclave, combine this compound (1.0 g, 6.62 mmol), ethanol (20 mL), and a catalytic amount of 5% Palladium on Carbon (Pd/C) (50 mg, 5% w/w).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • After completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-fluoro-3-methoxyphenyl)methanamine.

  • The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Quantitative Data Summary:

CatalystSolventPressure (psi)Temperature (°C)Reaction Time (h)Yield (%)
5% Pd/CEthanol50Room Temp.12-2485-95

Reaction Pathway for Amine Synthesis

G sub This compound prod (4-Fluoro-3-methoxyphenyl)methanamine sub->prod Hydrogenation reagents H2, Pd/C Ethanol, 50 psi, RT

Caption: Catalytic hydrogenation of the nitrile to the primary amine.

Catalytic Hydrolysis to 4-Fluoro-3-methoxybenzoic Acid

The hydrolysis of nitriles to carboxylic acids is a classic transformation, which can be achieved under acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • To a round-bottom flask, add this compound (1.0 g, 6.62 mmol) and a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by observing the dissolution of the starting material and by TLC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • The product, 4-fluoro-3-methoxybenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Quantitative Data Summary:

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 10% NaOH | Water | Reflux | 4-6 | 90-98 |

Workflow for Carboxylic Acid Synthesis

G A Reflux Substrate with 10% NaOH B Cool to RT A->B C Acidify with HCl B->C D Precipitation C->D E Filter and Dry D->E F 4-Fluoro-3-methoxybenzoic Acid E->F

Caption: Workflow for the hydrolysis of the nitrile to the carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-3-methoxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not polar enough to dissolve the relatively polar this compound.

  • Solution:

    • Select a more polar solvent. Good starting points for structurally similar compounds include ethanol, isopropanol, or acetone.

    • Use a mixed solvent system. Dissolve the compound in a small amount of a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature, and then add a poorer, less polar solvent (e.g., hexanes or heptane) dropwise until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This can also be caused by the presence of impurities.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • Scratch the inside of the flask at the surface of the liquid with a glass rod to induce nucleation.

    • Add a seed crystal of pure this compound if available.

Problem: Poor recovery of the purified compound.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The compound is significantly soluble in the solvent even at low temperatures.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • If significant product remains in the mother liquor, concentrate the filtrate and attempt a second recrystallization.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Possible Cause:

    • Inappropriate mobile phase polarity.

    • Co-elution of impurities with similar polarity.

  • Solution:

    • Optimize the mobile phase. For structurally similar compounds, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point. A 10:1 hexane:ethyl acetate ratio has been used for a similar isomer.[1] Try varying the ratio (e.g., 20:1, 5:1) to improve separation.

    • Consider using a different solvent system. A combination of dichloromethane and a small percentage of methanol can be effective for polar aromatic compounds.

    • Ensure proper column packing to avoid channeling.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.

Problem: Tailing of the product peak, leading to broad fractions.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel.

  • Solution:

    • Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine or methanol) to the mobile phase to reduce strong interactions.

    • Consider using a different stationary phase, such as neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically a white to light yellow or pale orange crystalline powder.[2][3] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol [4]
Melting Point 108 - 111 °C[3]
Boiling Point 96 - 98 °C at 1.5 mmHg[5]
Appearance White to light yellow to light orange powder/crystal[3][6]

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Based on the purification of a similar isomer, ethanol is a good solvent to try for recrystallization.[1] Other potentially suitable solvents, given the structure of the molecule, include isopropanol, acetone, or a mixed solvent system such as ethyl acetate/hexanes. A systematic solvent screen is recommended to find the optimal conditions.

Q3: What is a good starting mobile phase for silica gel column chromatography of this compound?

A3: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. For the related compound 3-fluoro-4-methoxybenzonitrile, a ratio of 10:1 (hexane:ethyl acetate) was used successfully.[1] You can adjust this ratio based on the results of thin-layer chromatography (TLC) analysis.

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials from the synthesis, byproducts, and residual solvents. For example, if the nitrile was formed from an aryl bromide, unreacted starting material could be an impurity. It is important to know the synthetic route to anticipate potential impurities.

Q5: How can I tell if my purified this compound is pure?

A5: The purity of your compound can be assessed by several methods:

  • Melting Point: A sharp melting point range that is close to the literature value (108-111 °C) is a good indicator of purity.[3]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Gas Chromatography (GC): A single peak in the chromatogram is indicative of a pure compound. Commercial suppliers often report purity of ≥ 98% by GC.[3]

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and FTIR spectroscopy can confirm the structure and identify the presence of impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a sand bath or water bath and add the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: A general workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude This compound dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure This compound evaporate->end

Caption: A typical workflow for the purification of this compound using column chromatography.

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_low_yield Low Yield issue Recrystallization Issue issue->oiling_out Compound 'oils out' issue->no_crystals_form No crystals appear issue->low_yield Poor recovery reheat Reheat to Dissolve add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate min_solvent Use Minimum Hot Solvent ice_bath Cool Thoroughly min_solvent->ice_bath min_wash Minimal Cold Wash ice_bath->min_wash

Caption: A troubleshooting guide for common issues encountered during the recrystallization of organic compounds.

References

Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methoxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic pathway: the cyanation of a halogenated precursor.

Assumed Synthetic Pathway: A plausible and common route to this compound is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. For this guide, we will assume the starting material is 4-bromo-1-fluoro-2-methoxybenzene .

4-bromo-1-fluoro-2-methoxybenzene 4-bromo-1-fluoro-2-methoxybenzene This compound This compound 4-bromo-1-fluoro-2-methoxybenzene->this compound CuCN, Solvent (e.g., DMF, NMP) Heat

Caption: Assumed synthetic pathway for this compound.

Problem 1: Low or No Product Formation

Question: My reaction is showing low or no yield of this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product formation can stem from several factors related to reactants, reaction conditions, and catalyst activity.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inactive Copper(I) Cyanide (CuCN) - Use freshly purchased, high-purity CuCN. - Ensure CuCN has been stored under anhydrous conditions. - Consider pre-treating CuCN by washing with a dilute acid, water, and then a dry solvent to remove any oxidized species.
Poor Quality Starting Material - Verify the purity of the 4-bromo-1-fluoro-2-methoxybenzene using techniques like GC-MS or NMR.
Insufficient Reaction Temperature or Time - The Rosenmund-von Braun reaction often requires high temperatures (typically 150-200 °C).[1][2] - Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC. - Extend the reaction time. Some reactions may require several hours to reach completion.[3]
Inappropriate Solvent - Use a high-boiling point, polar aprotic solvent such as DMF, NMP, or DMSO.[1] - Ensure the solvent is anhydrous, as water can interfere with the reaction.
Presence of Water - Dry all glassware thoroughly before use. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude product contains several impurities alongside the desired this compound. How can I identify and minimize them?

Answer:

The presence of impurities is a common issue. Identifying the nature of these impurities is the first step toward mitigating their formation and removing them.

Common Impurities and Their Origins:

ImpurityPotential CauseMitigation Strategies
Unreacted 4-bromo-1-fluoro-2-methoxybenzene Incomplete reaction.- Increase reaction temperature and/or time. - Use a slight excess of CuCN.
4-Fluoro-3-methoxybenzoic acid Hydrolysis of the nitrile product during workup or purification.[2]- Avoid strongly acidic or basic conditions during workup if possible. - Ensure the reaction mixture is neutralized before extraction.
Isomeric Benzonitriles Impurities in the starting material.- Use highly pure starting materials.
Phenolic Compounds (e.g., 4-Fluoro-3-methoxyphenol) Reaction of the aryl halide with residual water at high temperatures.- Maintain strictly anhydrous conditions.
Biaryl Compounds Side reactions involving radical coupling.- Optimize reaction temperature to avoid excessive decomposition and radical formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of aryl nitriles like this compound is the Rosenmund-von Braun reaction .[1][2] This reaction involves the cyanation of an aryl halide (e.g., 4-bromo-1-fluoro-2-methoxybenzene) using copper(I) cyanide at elevated temperatures.[1]

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters are:

  • Temperature: The reaction often requires high temperatures to proceed at a reasonable rate.[1]

  • Anhydrous Conditions: The presence of water can lead to the formation of byproducts, particularly phenols.

  • Purity of Reactants: The purity of the starting aryl halide and the copper(I) cyanide is crucial for a clean reaction and good yield.

Q3: How can I purify the crude this compound?

A combination of purification techniques is often necessary:

  • Extraction: An initial workup involving extraction can remove some impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A common stationary phase is silica gel with a mobile phase of hexane and ethyl acetate.[3]

  • Recrystallization: This technique can be used to obtain a highly pure solid product.[4][5][6] A suitable solvent system needs to be determined empirically.

Q4: What analytical techniques are suitable for assessing the purity of the final product?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for purity determination.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group.

Experimental Protocols

Illustrative Experimental Protocol for Rosenmund-von Braun Cyanation

This protocol is a general guideline based on similar reactions and should be optimized for the specific synthesis of this compound.

Materials:

  • 4-bromo-1-fluoro-2-methoxybenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Toluene

  • Ferric chloride (for workup)

  • Saturated aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1-fluoro-2-methoxybenzene and copper(I) cyanide in a polar aprotic solvent like DMF or NMP.

  • Heat the reaction mixture to reflux (typically 150-190 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • To decompose the copper salts, an aqueous solution of ferric chloride can be added.[3]

  • Extract the product with an organic solvent such as toluene.

  • Wash the organic layer sequentially with water, saturated aqueous sodium carbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Combine Reactants Combine 4-bromo-1-fluoro-2-methoxybenzene, CuCN, and anhydrous solvent in a flask. Heat to Reflux Heat the mixture to reflux under an inert atmosphere. Combine Reactants->Heat to Reflux Monitor Progress Monitor reaction by TLC or GC. Heat to Reflux->Monitor Progress Cool and Quench Cool to room temperature and add ferric chloride solution. Monitor Progress->Cool and Quench Extract Product Extract with an organic solvent. Cool and Quench->Extract Product Wash Organic Layer Wash with water, Na2CO3(aq), and brine. Extract Product->Wash Organic Layer Dry and Concentrate Dry over Na2SO4 and concentrate. Wash Organic Layer->Dry and Concentrate Column Chromatography Purify by column chromatography. Dry and Concentrate->Column Chromatography Recrystallization Recrystallize for high purity. Column Chromatography->Recrystallization

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
4-bromo-1-fluoro-2-methoxybenzeneC₇H₆BrFO205.03Starting Material
4-Fluoro-3-methoxybenzoic acidC₈H₇FO₃170.14Hydrolysis of Nitrile
4-Fluoro-3-methoxyphenolC₇H₇FO₂142.13Reaction with Water

References

Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-methoxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route 1: Copper-Catalyzed Cyanation of an Aryl Halide: This method involves the reaction of a halogenated precursor, typically 4-bromo-1-fluoro-2-methoxybenzene, with a cyanide source, such as copper(I) cyanide, in a suitable solvent like dimethylformamide (DMF). This is a robust and widely used method for introducing a nitrile group onto an aromatic ring.

  • Route 2: Sandmeyer Reaction of an Aniline Derivative: This classic transformation involves the diazotization of an aniline precursor, such as 2-fluoro-5-methoxyaniline, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Q2: What are the key safety precautions to consider during the synthesis?

A2: Both cyanide salts and their acidic byproducts (such as hydrogen cyanide) are highly toxic. All manipulations involving cyanide reagents should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available, and personnel should be trained in its use. Diazonium salts formed during the Sandmeyer reaction can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, a suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light.

Q4: What are the typical impurities encountered in this synthesis?

A4: Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. In the copper-catalyzed cyanation, this could be the corresponding phenol formed by hydrolysis. In the Sandmeyer reaction, phenol formation is a common side reaction if the diazonium salt decomposes in the presence of water.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of the starting aryl halide or aniline. Impurities can interfere with the reaction. Recrystallize or distill starting materials if necessary.
Inactive catalyst (Copper-catalyzed cyanation) Use fresh, high-purity copper(I) cyanide. The surface of the catalyst can become oxidized and deactivated over time.
Incomplete diazotization (Sandmeyer reaction) Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete diazotization.
Decomposition of diazonium salt (Sandmeyer reaction) Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent cyanation steps. Avoid isolating the diazonium salt.
Insufficient reaction temperature or time For copper-catalyzed cyanation, ensure the reaction is heated to a sufficient temperature (e.g., reflux in DMF) for an adequate duration. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Presence of water Ensure all glassware is dry and use anhydrous solvents, especially for the copper-catalyzed cyanation. Water can lead to the formation of phenolic byproducts.
Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Formation of phenolic impurities Minimize the presence of water in the reaction mixture. For the Sandmeyer reaction, ensure the diazonium salt solution is added to the cyanide solution promptly and at a controlled rate to minimize decomposition.
Formation of tar-like substances This can be due to the decomposition of the diazonium salt at elevated temperatures. Maintain strict temperature control during the Sandmeyer reaction.
Incomplete cyanation Increase the reaction time or temperature. Consider using a more reactive cyanide source or a different catalyst system.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation of Aryl Halides
ParameterCondition ACondition BCondition C
Catalyst CuCNPd(PPh₃)₄CuI / L-proline
Solvent DMFTolueneDMSO
Temperature 140-150 °C110 °C120 °C
Typical Yield 60-80%70-90%75-95%
Notes Traditional method, requires high temperature.Palladium-catalyzed, milder conditions.Ligand-assisted copper catalysis, good for complex substrates.

Note: The yields are generalized and can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Copper-Catalyzed Cyanation

This protocol is adapted from the synthesis of the isomeric 3-fluoro-4-methoxybenzonitrile and is expected to provide a good starting point for optimization.

Materials:

  • 4-Bromo-1-fluoro-2-methoxybenzene

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ferric chloride (FeCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 10-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a solution of ferric chloride (1.2 equivalents) in water. Add this solution to the reaction mixture to decompose the copper cyanide complex.

  • Extract the product with toluene (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with water, a saturated aqueous solution of sodium carbonate, and a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound. A yield of around 68% was obtained for the isomeric product.[1]

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Copper-Catalyzed Cyanation cluster_route2 Route 2: Sandmeyer Reaction Aryl Halide 4-Bromo-1-fluoro- 2-methoxybenzene Cyanation CuCN, DMF Reflux Aryl Halide->Cyanation Product1 This compound Cyanation->Product1 Aniline 2-Fluoro-5-methoxyaniline Diazotization NaNO₂, HCl 0-5 °C Aniline->Diazotization Diazonium Salt Diazonium Salt Intermediate Diazotization->Diazonium Salt Sandmeyer CuCN Diazonium Salt->Sandmeyer Product2 This compound Sandmeyer->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Reaction_Conditions Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Impure_Materials Purify Starting Materials Check_Starting_Materials->Impure_Materials Impure Incorrect_Conditions Optimize Reaction Conditions Check_Reaction_Conditions->Incorrect_Conditions Incorrect Inactive_Catalyst Use Fresh Catalyst Check_Catalyst->Inactive_Catalyst Inactive Success Improved Yield Impure_Materials->Success Incorrect_Conditions->Success Inactive_Catalyst->Success

Caption: Troubleshooting workflow for low yield.

References

stability and storage conditions for 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro-3-methoxybenzonitrile

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a solid compound with the molecular formula C8H6FNO.[1] It typically appears as a white to pale reddish-yellow crystalline powder.[2] Key quantitative properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C8H6FNO[1]
Molecular Weight 151.14 g/mol [1]
Appearance White to Pale reddish yellow, Crystal - Powder[2]
Melting Point 108 - 111 °C[3]
Boiling Point 96 - 98 °C (at 1.5 mm Hg)[3]
Solubility Soluble in Toluene

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it is recommended to store it at room temperature.[2] The container should be kept tightly closed and stored in a dry, well-ventilated area.[4]

Q3: Is this compound stable under normal laboratory conditions?

Yes, the product is reported to be stable under normal handling and storage conditions.[3] However, it is crucial to avoid certain conditions to prevent potential degradation.

Q4: What conditions and substances should be avoided when working with this compound?

To maintain the integrity of the compound, avoid exposure to heat, sparks, and open flames.[3] It is also incompatible with strong acids and strong oxidizing agents, which may cause hazardous reactions.[3]

Q5: What are the potential hazardous decomposition products of this compound?

Under normal storage and use conditions, hazardous decomposition products are not expected to be produced.[3] Decomposition in case of a fire may produce hazardous substances.

Q6: What are the primary safety and handling precautions for this compound?

This compound is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3] When handling this compound, it is essential to:

  • Ensure the work area is well-ventilated.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3]

  • Avoid breathing in dust, fumes, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory area where this product is used.

Troubleshooting Guide

This section provides guidance for investigating potential stability issues with this compound during your experiments.

Issue: Inconsistent Experimental Results or Suspected Degradation

If you suspect that the stability of this compound is affecting your experimental outcomes, a systematic approach can help identify the root cause.

G start Inconsistent Results or Suspected Degradation check_storage 1. Verify Storage Conditions start->check_storage check_handling 2. Review Handling Procedures check_storage->check_handling check_purity 3. Assess Compound Purity check_handling->check_purity protocol 4. Perform Stability Test (See Protocol Below) check_purity->protocol conclusion Identify Cause and Implement Corrective Actions protocol->conclusion

Caption: Logical workflow for troubleshooting compound stability issues.

Experimental Protocol: General Stability Assessment

This protocol outlines a general method to assess the stability of this compound under your specific experimental conditions.

Objective: To determine if the compound degrades under specific solvent, temperature, and light conditions over a set time period.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a relevant solvent at a known concentration.

    • Divide the solution into multiple amber vials (to protect from light) and clear vials.

  • Stress Conditions:

    • Control: Store one amber vial at the recommended storage condition (room temperature, protected from light).

    • Temperature Stress: Place vials at elevated temperatures (e.g., 40°C, 60°C).

    • Light Exposure: Expose clear vials to ambient laboratory light or a photostability chamber.

    • Acid/Base Stress: (Optional) If relevant to your process, treat the solution with a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Compare the peak area of the parent compound in the stressed samples to the control sample at time zero.

    • Look for the appearance of new peaks, which may indicate degradation products.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound at each time point for each condition.

    • A significant decrease in the parent compound peak or the appearance of new peaks indicates degradation under those specific stress conditions.

G cluster_conditions Stress Conditions prep Prepare Stock Solution divide Aliquot into Vials (Amber & Clear) prep->divide stress Expose to Stress Conditions (Temp, Light, pH) divide->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze via HPLC-UV sample->analyze interpret Compare Peaks to Control & Calculate Degradation analyze->interpret control Control temp Temperature light Light

Caption: Experimental workflow for a chemical stability assessment.

References

troubleshooting failed reactions involving 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three main reactive sites:

  • The Nitrile Group (-CN): Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

  • The Fluoro Group (-F): Can be displaced via nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nitrile group.

  • The Aromatic Ring: Can participate in cross-coupling reactions, such as the Suzuki coupling, typically at the carbon bearing the fluorine atom.

Q2: What are the key stability and storage considerations for this compound?

A2: this compound is a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong acids and oxidizing agents.

Troubleshooting Failed Reactions

This section provides troubleshooting guidance for common reactions involving this compound.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or no yield of the desired substitution product.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield in SNAr

G start Low/No Yield temp Increase Temperature (e.g., 80-120 °C) start->temp Insufficient Activation Energy solvent Change Solvent (e.g., DMF, DMSO) start->solvent Poor Nucleophile Solvation base Use a Stronger/More Soluble Base (e.g., K2CO3 to Cs2CO3) start->base Inefficient Nucleophile Activation nucleophile Increase Nucleophile Equivalents (1.1-1.5 eq.) start->nucleophile Incomplete Reaction moisture Ensure Anhydrous Conditions start->moisture Nucleophile Protonation result Improved Yield temp->result solvent->result base->result nucleophile->result moisture->result

Caption: Troubleshooting logic for low SNAr reaction yield.

Quantitative Data Summary: SNAr Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Outcome
Temperature Room Temperature80-120 °CIncreased reaction rate.
Solvent TolueneDMF, DMSO, or DMAcBetter solvation of the nucleophile.
Base NaHCO₃K₂CO₃, Cs₂CO₃More efficient deprotonation of the nucleophile.
Nucleophile 1.0 equivalent1.1 - 1.5 equivalentsDrives the reaction to completion.
Atmosphere AirInert (Nitrogen or Argon)Prevents moisture contamination.

Issue: Formation of side products.

Side product formation can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
Hydrolysis of Nitrile Group Presence of water and strong base at high temperatures.Use anhydrous conditions and avoid excessively strong bases or prolonged reaction times at high temperatures.
Demethylation of Methoxy Group Strong nucleophiles or high temperatures.Use milder reaction conditions or a nucleophile less prone to demethylation.

Experimental Protocol: General Procedure for SNAr

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the nucleophile (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a dry, polar aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling

Issue: Low yield of the biaryl product.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but it is sensitive to several factors.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield catalyst Check Catalyst/Ligand Activity (Use fresh catalyst) start->catalyst Catalyst Decomposition oxygen Degas Solvents Thoroughly (Purge with N2/Ar) start->oxygen Oxidative Side Reactions base Optimize Base (e.g., K3PO4, Cs2CO3) start->base Inefficient Transmetalation boronic_acid Check Boronic Acid Quality (Consider using pinacol ester) start->boronic_acid Protodeboronation result Improved Yield catalyst->result oxygen->result base->result boronic_acid->result G start Incomplete Hydrolysis acid_base Increase Acid/Base Concentration start->acid_base Insufficient Catalyst temp_time Increase Temperature and/or Reaction Time start->temp_time Low Reaction Rate cosolvent Add a Co-solvent (e.g., Ethanol, Dioxane) start->cosolvent Poor Solubility result Complete Conversion acid_base->result temp_time->result cosolvent->result G start Low Yield reducing_agent Use a Stronger Reducing Agent (e.g., LiAlH4) start->reducing_agent Incomplete Reduction conditions Ensure Anhydrous Conditions (for LiAlH4) start->conditions Reagent Decomposition catalyst Check Catalyst Activity (for Catalytic Hydrogenation) start->catalyst Catalyst Poisoning result Improved Yield reducing_agent->result conditions->result catalyst->result

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Rosenmund-von Braun reaction and a one-pot synthesis from the corresponding aldehyde.

Route 1: Rosenmund-von Braun Reaction

This method involves the cyanation of an aryl halide, typically 4-bromo-1-fluoro-2-methoxybenzene, using copper(I) cyanide.

Experimental Workflow: Rosenmund-von Braun Reaction

workflow1 Workflow for Rosenmund-von Braun Reaction start Start reactants Combine 4-bromo-1-fluoro-2-methoxybenzene, CuCN, and a high-boiling polar solvent (e.g., DMF, NMP) start->reactants reaction Heat the mixture under an inert atmosphere (e.g., 150-200 °C) reactants->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Quench the reaction, extract the product, and wash the organic layer monitoring->workup Upon completion purification Purify the crude product by column chromatography or recrystallization workup->purification end Obtain pure This compound purification->end workflow2 Workflow for One-Pot Synthesis from Aldehyde start Start oxime_formation Dissolve 4-fluoro-3-methoxybenzaldehyde and hydroxylamine hydrochloride in a solvent (e.g., DMF, ethanol) start->oxime_formation base_addition Add a base (e.g., triethylamine, sodium acetate) to facilitate oxime formation oxime_formation->base_addition dehydrating_agent Add a dehydrating agent (e.g., acetic anhydride, thionyl chloride) base_addition->dehydrating_agent reaction Heat the reaction mixture as required dehydrating_agent->reaction monitoring Monitor the conversion of the oxime to the nitrile by TLC or GC reaction->monitoring workup Quench the reaction and extract the product monitoring->workup Upon completion purification Purify the crude product workup->purification end Obtain pure This compound purification->end

Technical Support Center: 4-Fluoro-3-methoxybenzonitrile Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methoxybenzonitrile and strong bases. The following information is intended to help you identify and mitigate common side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the reaction of this compound with strong bases, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts

Potential Cause Recommended Solution
Benzyne Formation: The use of very strong bases (e.g., LDA, n-BuLi, NaNH₂) can promote the elimination of hydrogen fluoride, leading to a highly reactive 3-methoxy-4-cyanobenzyne intermediate. This can result in the formation of regioisomeric products (cine-substitution) and other undesired adducts.- Use a less sterically hindered or weaker base if compatible with the desired transformation. - Lower the reaction temperature to disfavor the elimination pathway. Typical temperatures for organolithium reactions are -78 °C. - Add a trapping agent , such as furan, to the reaction mixture to detect the presence of the benzyne intermediate. The formation of a Diels-Alder adduct can confirm this side reaction.
Nucleophilic Aromatic Substitution (SNAr): The fluoride at the C4 position is susceptible to displacement by the strong base itself or by other nucleophiles present in the reaction mixture.- Use a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) if the goal is deprotonation. - Control the stoichiometry of the base to avoid an excess that could act as a nucleophile. - Keep the reaction temperature as low as possible to minimize the rate of substitution.
Nitrile Group Hydrolysis: Prolonged exposure to strong bases, especially at elevated temperatures and in the presence of water, can hydrolyze the nitrile group to a carboxylic acid (4-fluoro-3-methoxybenzoic acid).- Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and glassware. - Perform the reaction at low temperatures. - Quench the reaction carefully at low temperature with an anhydrous acid source if possible. - Minimize reaction time. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.
Demethylation: Strong nucleophilic bases can potentially lead to the cleavage of the methyl ether, forming a phenoxide species.- Avoid prolonged reaction times at elevated temperatures. - Consider using alternative bases that are less likely to act as nucleophiles for ether cleavage.

Illustrative Product Distribution under Non-Ideal Conditions

The following table provides a hypothetical representation of product distribution when side reactions are significant. Actual yields will vary depending on the specific reaction conditions.

Product Hypothetical Yield (%)
Desired Product40
cine-Substitution Product (from benzyne)25
SNAr Product (fluoride displacement)15
4-Fluoro-3-methoxybenzoic acid (hydrolysis)10
Other Byproducts10

Frequently Asked Questions (FAQs)

Q1: I am trying to deprotonate the position ortho to the methoxy group using n-butyllithium, but I am getting a mixture of products. What is happening?

A1: With a strong and nucleophilic base like n-butyllithium, you are likely encountering competing side reactions. The primary competing pathways are benzyne formation via elimination of HF and nucleophilic aromatic substitution where the butyl group displaces the fluoride. To favor deprotonation, consider using a non-nucleophilic, sterically hindered base like LDA at low temperatures (e.g., -78 °C).

Q2: How can I confirm if a benzyne intermediate is being formed in my reaction?

A2: You can perform a trapping experiment. The addition of a diene, such as furan, to the reaction mixture will result in a Diels-Alder cycloaddition with the benzyne intermediate. The resulting adduct can be isolated and characterized to confirm the presence of benzyne.

Q3: My reaction with sodium hydroxide in water at high temperatures resulted in the formation of 4-fluoro-3-methoxybenzoic acid. How can I avoid this?

A3: The formation of the benzoic acid derivative is due to the hydrolysis of the nitrile group under basic and aqueous conditions. To prevent this, you must use strictly anhydrous conditions. If the desired reaction requires a strong base but not water, use an organolithium reagent or a metal amide in a dry aprotic solvent like THF or diethyl ether at low temperatures.

Q4: Is the methoxy group stable to strong bases?

A4: While generally more stable than the fluoro group to nucleophilic attack, the methoxy group can be cleaved by some strong nucleophilic bases, particularly at higher temperatures. This is a form of ether cleavage. To minimize this, use the lowest possible reaction temperature and reaction time necessary for the desired transformation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions during Deprotonation

This protocol is designed to favor deprotonation at the position ortho to the methoxy group while minimizing side reactions.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching aliquots and analyzing by GC-MS or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a suitable electrophile or a proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up: Allow the reaction mixture to warm to room temperature. Perform a standard aqueous work-up and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Potential Side Reaction Pathways

Side_Reactions Potential Side Reactions of this compound with Strong Bases A This compound B Desired Product (e.g., ortho-deprotonation) A->B Desired Reaction (e.g., LDA, -78°C) C Benzyne Intermediate A->C Strong Base (e.g., n-BuLi) Elimination E SNAr Product (F- displacement) A->E Nucleophilic Base Substitution F Hydrolysis Product (Benzoic Acid) A->F Base, H₂O Hydrolysis G Demethylation Product A->G Strong Nucleophilic Base Ether Cleavage D cine-Substitution Product C->D Nucleophilic Attack

Caption: Overview of potential reaction pathways for this compound with strong bases.

Diagram 2: Troubleshooting Logic for Undesired Product Formation

Troubleshooting_Logic Troubleshooting Undesired Product Formation start Low yield of desired product? check_benzyne Mixture of regioisomers observed? start->check_benzyne Yes end Optimize and repeat start->end No, review other parameters solve_benzyne Suspect Benzyne Formation. - Lower temperature - Use less hindered base - Perform trapping experiment check_benzyne->solve_benzyne Yes check_snar Mass consistent with base addition and F loss? check_benzyne->check_snar No solve_benzyne->end solve_snar Suspect SNAr. - Use non-nucleophilic base - Control stoichiometry check_snar->solve_snar Yes check_hydrolysis Carboxylic acid detected? check_snar->check_hydrolysis No solve_snar->end solve_hydrolysis Suspect Nitrile Hydrolysis. - Ensure anhydrous conditions - Minimize reaction time check_hydrolysis->solve_hydrolysis Yes check_hydrolysis->end No solve_hydrolysis->end

Caption: A logical workflow for troubleshooting common side reactions.

preventing decomposition of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile chemical compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The main causes of decomposition for this compound are hydrolysis of the nitrile group, exposure to high temperatures, and photodegradation. The compound's stability can be significantly influenced by factors such as pH, solvent, temperature, and light exposure.

Q2: How can I identify if my sample of this compound has started to decompose?

A2: Decomposition can be identified by a change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown. Additionally, analytical techniques like NMR, HPLC, or GC-MS can be used to detect the presence of impurities, such as the corresponding carboxylic acid or other degradation byproducts.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage, for extended periods, it is advisable to store the compound in a cool (2-8°C), dry, and dark environment.[1][2] Some nitriles are also sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.[2]

Q4: Is this compound compatible with both acidic and basic conditions?

A4: No, this compound is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5][6] These conditions can lead to the conversion of the nitrile group to a carboxylic acid. It is crucial to carefully control the pH of your reaction mixture to prevent this unwanted side reaction.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected formation of a carboxylic acid byproduct.
  • Symptom: Your reaction yields a significant amount of 4-fluoro-3-methoxybenzoic acid, confirmed by analytical methods.

  • Cause: This is likely due to the hydrolysis of the nitrile group, which can be catalyzed by the presence of acid or base in your reaction mixture.[3][4][7]

  • Troubleshooting Workflow:

start Carboxylic Acid Impurity Detected check_ph Check pH of Reaction Mixture start->check_ph acidic_basic Is the pH acidic or basic? check_ph->acidic_basic neutralize Neutralize the reaction mixture acidic_basic->neutralize Yes water Minimize water content in reagents and solvents acidic_basic->water No buffer Use a buffer system if possible neutralize->buffer buffer->water low_temp Run the reaction at a lower temperature water->low_temp end Reduced Carboxylic Acid Formation low_temp->end

Caption: Troubleshooting workflow for carboxylic acid impurity.

  • Experimental Protocol to Test pH Stability:

    • Prepare three solutions of this compound (10 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).

    • Adjust the pH of the solutions to 3, 7, and 11 using HCl and NaOH.

    • Stir the solutions at room temperature and monitor the formation of 4-fluoro-3-methoxybenzoic acid by HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Presentation:

pHTime (hours)This compound (%)4-fluoro-3-methoxybenzoic acid (%)
3198.51.5
3494.25.8
3888.711.3
32470.129.9
71>99.9<0.1
74>99.9<0.1
7899.80.2
72499.50.5
11197.12.9
11490.39.7
11881.518.5
112455.444.6
Issue 2: Sample discoloration and appearance of multiple unknown impurities.
  • Symptom: Your sample of this compound has turned yellow or brown, and TLC or LC-MS analysis shows multiple new spots/peaks.

  • Cause: This could be due to photodegradation from exposure to light, especially UV light. Aromatic compounds can be susceptible to photodegradation.[8][9]

  • Preventative Measures:

cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis storage_node Store in amber vials or wrap containers in aluminum foil experiment_node Conduct reactions in flasks protected from light analysis_node Use amber autosampler vials for HPLC/GC analysis

Caption: Measures to prevent photodegradation.

  • Experimental Protocol to Test Photostability:

    • Dissolve this compound (10 mg/mL) in a photochemically inert solvent like acetonitrile.

    • Divide the solution into two amber HPLC vials and one clear HPLC vial.

    • Keep one amber vial in the dark as a control.

    • Expose the other amber vial and the clear vial to a broad-spectrum light source (simulating ambient laboratory light) for 24 hours.

    • Analyze all three samples by HPLC to compare the purity.

  • Data Presentation:

Sample ConditionPurity of this compound (%)
Amber vial, dark (control)99.8
Amber vial, light-exposed99.7
Clear vial, light-exposed92.3
Issue 3: Loss of fluorine from the aromatic ring.
  • Symptom: Mass spectrometry or elemental analysis indicates the presence of a compound with a mass corresponding to the loss of fluorine and the addition of a nucleophile.

  • Cause: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr), especially in the presence of strong nucleophiles and under forcing reaction conditions. The electron-withdrawing nature of the nitrile group can activate the ring for such a reaction.[10][11][12]

  • Proposed Decomposition Pathway (SNAr):

reactant This compound intermediate Meisenheimer Complex (negatively charged intermediate) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - F⁻ leaving_group F⁻

Caption: Simplified SNAr pathway.

  • Recommendations to Minimize SNAr:

    • Avoid using strong nucleophiles if possible.

    • If a strong nucleophile is necessary, consider running the reaction at a lower temperature.

    • Use a less polar solvent to potentially disfavor the formation of the charged Meisenheimer intermediate.

    • If applicable to your synthesis, consider using a protecting group strategy to temporarily modify the electronic properties of the ring.

References

Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxybenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly when starting from 4-fluoro-3-methoxybenzaldehyde.

Issue 1: Low Yield or Incomplete Conversion

  • Question: My reaction shows low conversion of the starting aldehyde to the oxime and/or the final nitrile product. What are the potential causes and solutions?

  • Answer: Low yields or incomplete conversion can stem from several factors, especially during scale-up. Key areas to investigate include:

    • Reagent Quality: Ensure the hydroxylamine hydrochloride and other reagents are of high purity and are not degraded.

    • Reaction Conditions: The reaction to form the intermediate aldoxime is often pH-sensitive. Inadequate pH control on a larger scale can stall the reaction. Ensure uniform mixing and consider a metered addition of base to maintain the optimal pH range.

    • Dehydration Step: The dehydration of the aldoxime to the nitrile is a critical step. Common dehydrating agents like acetic anhydride or phosphorus pentoxide must be added carefully to control the reaction temperature, as excessive heat can lead to side product formation. On a larger scale, efficient heat dissipation is crucial.

Issue 2: Formation of Impurities

  • Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions, and how can I minimize them?

  • Answer: Impurity formation is a common challenge during scale-up. Potential side reactions and mitigation strategies include:

    • Hydrolysis of Nitrile: The nitrile group can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of excess water and at elevated temperatures during workup. Ensure anhydrous conditions where necessary and minimize exposure to harsh acidic or basic conditions at high temperatures.

    • Side reactions of the Aldehyde: The starting material, 4-fluoro-3-methoxybenzaldehyde, can undergo undesired reactions if not handled properly.

    • Purification: The choice of solvent for crystallization or chromatography is critical for removing impurities effectively.

Issue 3: Challenges with Product Isolation and Purification

  • Question: I am having difficulty isolating a pure product. My crystallization yields are low, or the product is oily. What can I do?

  • Answer: Isolation and purification challenges are common when transitioning to a larger scale. Consider the following:

    • Solvent Selection: The choice of solvent for extraction and crystallization is critical. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal for crystallization.

    • Crystallization Conditions: Seeding the solution with a small amount of pure product can induce crystallization. Controlled, slow cooling is also essential for forming well-defined crystals rather than an oil.

    • Workup Procedure: Ensure the pH is adjusted correctly during the aqueous workup to prevent the product from remaining in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the dehydration step from 4-fluoro-3-methoxybenzaldoxime to this compound?

A1: The most critical parameters are temperature control and the rate of addition of the dehydrating agent (e.g., acetic anhydride). The reaction is often exothermic, and poor heat management on a larger scale can lead to a runaway reaction and the formation of byproducts. A controlled addition rate and efficient cooling are essential.

Q2: How can I improve the filtration of the crude product on a larger scale?

A2: If you are experiencing slow filtration, this could be due to very fine particles. Consider changing the crystallization solvent or the cooling profile to obtain larger crystals. Using a filter aid like celite can also improve filtration speed, but it will require a subsequent step to remove the celite.

Q3: Are there any specific safety precautions I should take when scaling up this synthesis?

A3: Yes. The dehydration step can be highly exothermic. Use a reactor with adequate cooling capacity and a temperature probe to monitor the internal temperature closely. Plan for emergency cooling in case of a temperature spike. Also, be aware of the toxicity of the reagents and products and handle them in a well-ventilated area with appropriate personal protective equipment (PPE).

Experimental Protocols & Data

Synthesis of this compound from 4-Fluoro-3-methoxybenzaldehyde

This two-step, one-pot synthesis is a common route.

Step 1: Formation of 4-Fluoro-3-methoxybenzaldoxime

  • To a solution of 4-fluoro-3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride.

  • Slowly add a base (e.g., sodium hydroxide or sodium carbonate) solution to adjust the pH and stir at room temperature until the aldehyde is consumed (monitor by TLC or HPLC).

Step 2: Dehydration to this compound

  • To the mixture containing the aldoxime, slowly add a dehydrating agent like acetic anhydride.

  • Control the temperature during the addition. After the addition is complete, the reaction may be heated to ensure complete conversion.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the crude product by crystallization or chromatography.

Table 1: Effect of Dehydration Temperature on Yield and Purity
ScaleDehydration Temperature (°C)Yield (%)Purity (%)
Lab (1g)25-309298
Lab (1g)50-608595
Pilot (1kg)25-308897
Pilot (1kg)50-607890

Data is representative and may vary based on specific reaction conditions and equipment.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration & Purification start 4-Fluoro-3-methoxybenzaldehyde reagents1 Hydroxylamine HCl + Base oxime 4-Fluoro-3-methoxybenzaldoxime reagents1->oxime Stir at RT dehydrating_agent Acetic Anhydride oxime->dehydrating_agent One-Pot nitrile_crude Crude Product dehydrating_agent->nitrile_crude Controlled Temp. purification Crystallization/ Chromatography nitrile_crude->purification final_product This compound purification->final_product

Caption: One-pot synthesis workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product cause1 Poor Reagent Quality start->cause1 cause2 Incorrect pH start->cause2 cause3 Poor Temp. Control (Dehydration) start->cause3 cause4 Inefficient Purification start->cause4 sol1 Verify Reagent Purity cause1->sol1 sol2 Monitor & Control pH cause2->sol2 sol3 Improve Heat Dissipation & Control Addition Rate cause3->sol3 sol4 Optimize Crystallization Solvent & Conditions cause4->sol4 end Successful Scale-up sol1->end Re-run sol2->end Re-run sol3->end Re-run sol4->end Re-purify

Caption: Troubleshooting logic for scale-up synthesis issues.

analytical challenges in the characterization of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methoxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical characterization of this compound.

Issue: Inconsistent Purity Results by HPLC

  • Question: Why am I observing variable purity results for different batches of this compound using the same HPLC method?

  • Answer: Inconsistent HPLC purity results can stem from several factors. Firstly, ensure your mobile phase is prepared fresh and consistently, as small variations in pH or solvent composition can affect selectivity, especially for a polar compound like this. Secondly, column degradation can lead to peak tailing and loss of resolution; consider using a guard column or flushing the column regularly. Finally, sample preparation is critical; ensure complete dissolution of the sample and use a consistent, calibrated injection volume.

Issue: Poor Peak Shape in Gas Chromatography (GC)

  • Question: My GC analysis of this compound shows significant peak tailing. What could be the cause?

  • Answer: Peak tailing in GC for a polar compound like this compound is often due to active sites in the GC inlet or on the column itself. This can be mitigated by using a deactivated inlet liner and a column specifically designed for polar analytes. Additionally, ensure that the injection port temperature is optimized to ensure complete and rapid volatilization without causing thermal degradation.

Issue: Ambiguous Mass Spectrometry (MS) Fragmentation

  • Question: I'm having difficulty interpreting the mass spectrum of this compound. The fragmentation pattern is unclear.

  • Answer: The fragmentation of this compound can be influenced by the ionization technique used. For electron ionization (EI), expect to see the molecular ion peak, along with fragments corresponding to the loss of a methyl group from the methoxy moiety, and potentially the loss of CO.[1] If the fragmentation is too extensive, consider using a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) to enhance the abundance of the molecular ion. High-resolution mass spectrometry (HRMS) can be invaluable for confirming the elemental composition of fragments.[2]

Issue: Complex ¹⁹F NMR Spectrum

  • Question: The ¹⁹F NMR spectrum of my sample shows more than one signal. Does this indicate impurities?

  • Answer: While multiple signals in the ¹⁹F NMR spectrum can indicate the presence of fluorinated impurities, it's also possible that you are observing signals from the starting material and the product if you are monitoring a reaction.[2] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for this purpose.[2] To confirm, compare the spectrum to that of a pure standard of this compound. If a standard is unavailable, consider using other analytical techniques like LC-MS to identify the other fluorinated species present.

Frequently Asked Questions (FAQs)

General Properties

  • Question: What are the key physical and chemical properties of this compound?

  • Answer: A summary of the key properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₆FNO[3]
Molecular Weight151.14 g/mol [3]
AppearanceWhite to light yellow crystalline powder[4]
Melting Point108-111 °C[4]
Purity (typical)≥98%

Sample Preparation

  • Question: What is the recommended solvent for preparing solutions of this compound for analysis?

  • Answer: For HPLC analysis, a mixture of acetonitrile and water is commonly used as the mobile phase, so preparing the sample in the mobile phase or a compatible solvent like pure acetonitrile or methanol is recommended. For GC analysis, a volatile solvent such as methanol or dichloromethane is suitable.[5] For NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, depending on the sample's solubility.

Chromatographic Analysis

  • Question: What are the recommended starting conditions for an HPLC method for this compound?

  • Answer: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase of acetonitrile and water, possibly with a small amount of formic acid or ammonium acetate to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating the main compound from any impurities.

  • Question: Are there any special considerations for the GC analysis of this compound?

  • Answer: Due to its polarity, it is advisable to use a mid-polar to polar capillary column for GC analysis to achieve good peak shape and resolution from potential impurities. As with any analysis of fluorinated compounds, be mindful of potential contamination from PTFE components in the analytical system.[6]

Spectroscopic Analysis

  • Question: What are the expected key signals in the ¹H and ¹³C NMR spectra of this compound?

  • Answer: In the ¹H NMR spectrum, you would expect to see a singlet for the methoxy group protons and distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and nitrile substituents. In the ¹³C NMR spectrum, the carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine.[7]

  • Question: How can I confirm the presence of the fluorine atom in the molecule?

  • Answer: ¹⁹F NMR is the most direct method to confirm the presence of fluorine.[2] You should observe a single signal for the one fluorine atom in this compound. High-resolution mass spectrometry can also confirm the elemental formula, including the presence of fluorine.[2]

Experimental Protocols

General HPLC Method for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

General GC-MS Method for Impurity Profiling

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a more polar equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.[5]

Visualizations

hplc_troubleshooting start Inconsistent HPLC Purity check_mobile_phase Is the mobile phase freshly and consistently prepared? start->check_mobile_phase check_column Is the column performance optimal (good peak shape, stable retention)? check_mobile_phase->check_column Yes solution_mobile_phase Prepare fresh mobile phase daily. Ensure accurate pH adjustment. check_mobile_phase->solution_mobile_phase No check_sample_prep Is sample preparation consistent and accurate? check_column->check_sample_prep Yes solution_column Flush column, use a guard column, or replace if necessary. check_column->solution_column No solution_sample_prep Calibrate pipettes. Ensure complete sample dissolution. check_sample_prep->solution_sample_prep No

Caption: Troubleshooting workflow for inconsistent HPLC purity results.

gc_peak_tailing start GC Peak Tailing Observed check_inlet Check for active sites in the inlet liner. start->check_inlet check_column_type Is the column suitable for polar analytes? start->check_column_type check_temp Is the injection port temperature optimized? start->check_temp solution_inlet Use a deactivated inlet liner. check_inlet->solution_inlet solution_column Use a mid-polar to polar GC column. check_column_type->solution_column solution_temp Optimize injection temperature for rapid volatilization without degradation. check_temp->solution_temp

Caption: Troubleshooting guide for GC peak tailing.

analytical_workflow sample This compound Sample hplc HPLC-UV for Purity sample->hplc gcms GC-MS for Volatile Impurities sample->gcms nmr NMR (1H, 13C, 19F) for Structure Confirmation sample->nmr hrms HRMS for Elemental Composition sample->hrms data_analysis Data Analysis and Characterization Report hplc->data_analysis gcms->data_analysis nmr->data_analysis hrms->data_analysis

Caption: General analytical workflow for the characterization of this compound.

References

handling and disposal of 4-Fluoro-3-methoxybenzonitrile waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Fluoro-3-methoxybenzonitrile waste.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance White to light yellow to light orange powder to crystal.[1]
Melting Point 108 - 111 °C[1]
Boiling Point 96 - 98 °C[1]
Purity ≥ 98% (GC)[1]
UN Number 3439[2]
Hazard Class 6.1 (Toxic solids)[2]
Packing Group III[2]

Experimental Workflow for Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

cluster_handling Handling cluster_waste_collection Waste Collection cluster_disposal Disposal start Start: Experiment using This compound ppe Wear appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood avoid_contact Avoid inhalation, ingestion, and skin/eye contact fume_hood->avoid_contact waste_generation Generation of waste: - Unused solid - Contaminated labware - Solutions avoid_contact->waste_generation segregation Segregate waste: - Solid waste container - Sharps container - Liquid waste container (if applicable) waste_generation->segregation labeling Label waste container clearly: 'Hazardous Waste' 'this compound' segregation->labeling storage Store in a designated, cool, dry, and well-ventilated area labeling->storage disposal_request Request waste pickup from Environmental Health & Safety (EHS) storage->disposal_request incineration Dispose of contents/container to an approved waste disposal plant (authorized incinerator) disposal_request->incineration end End: Waste properly disposed incineration->end

Workflow for Safe Handling and Disposal

Troubleshooting Guide

IssuePossible CauseRecommended Action
Accidental skin or eye contact Improper handling, inadequate PPE.Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Spill of solid this compound Improper handling, container failure.Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[3] Carefully sweep or scoop the material into a designated hazardous waste container.[4] Do not generate dust.[3] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Faint sweet or almond-like odor detected Possible release of hydrogen cyanide gas.Immediately cease all work and evacuate the area. Ensure the fume hood is functioning correctly. Do not re-enter the area until it has been deemed safe by EHS personnel.
Waste container is full Routine accumulation of waste.Do not overfill waste containers. Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.
Unsure about waste compatibility Lack of information on chemical reactivity.Do not mix this compound waste with other chemical waste streams unless you are certain they are compatible. Incompatible materials can lead to dangerous reactions. Store in a dedicated, properly labeled waste container.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can also cause skin and serious eye irritation.[6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: At a minimum, you should wear nitrile gloves, safety goggles with side shields or a face shield, and a lab coat.[7] All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Q3: How should I store this compound and its waste?

A3: Store the chemical and its waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. This compound is a halogenated organic nitrile and should not be disposed of down the drain. All waste must be collected and disposed of as hazardous chemical waste through your institution's EHS department.

Q5: What should I do in case of a fire involving this compound?

A5: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Q6: Are there any specific chemical treatments to neutralize this compound waste in the lab?

A6: While hydrolysis of nitriles to less toxic carboxylic acids is a known chemical reaction, there are no established and validated protocols for the in-lab neutralization of this compound waste.[9][10][11] Due to the hazardous nature of the compound and its potential reaction byproducts, in-lab treatment is not recommended. The standard and safest disposal method is collection by a certified hazardous waste management service for incineration.[12]

Q7: How should I decontaminate glassware and surfaces that have been in contact with this compound?

A7: Gross contamination should be removed with a dry wipe or by scraping. Then, wash the glassware or surface with a suitable solvent (such as ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a thorough washing with soap and water. Ensure all cleaning materials are also disposed of as hazardous waste.

References

Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-3-methoxybenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction.

  • Sandmeyer Reaction: This route typically starts from 4-fluoro-3-methoxyaniline. The aniline is first converted to a diazonium salt, which is then reacted with a cyanide source, such as copper(I) cyanide, to yield the desired benzonitrile.

  • Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide, such as 4-bromo-1-fluoro-2-methoxybenzene, using a cyanide reagent, most commonly copper(I) cyanide.

Q2: What are the key safety precautions to consider during the synthesis?

A2: Both synthetic routes involve hazardous materials and require strict safety protocols.

  • Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation and to keep the reaction temperature low (typically 0-5 °C) to prevent decomposition.

  • Acids and Solvents: Strong acids are used in the diazotization step, and various organic solvents are used throughout the synthesis and purification. Handle these with care, ensuring proper ventilation and avoiding contact with skin and eyes.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors depending on the synthetic route. For the Sandmeyer reaction, incomplete diazotization or decomposition of the diazonium salt are common culprits. In the Rosenmund-von Braun reaction, issues with the quality of the copper(I) cyanide, reaction temperature, and solvent choice can significantly impact the yield. Refer to the troubleshooting guides below for more specific advice.

Q4: I am observing the formation of a significant amount of a byproduct that I suspect is the corresponding carboxylic acid. How can I prevent this?

A4: The formation of 4-fluoro-3-methoxybenzoic acid is due to the hydrolysis of the nitrile group. This can occur during the reaction workup or purification, especially under strong acidic or basic conditions and at elevated temperatures. To minimize hydrolysis, use mild workup conditions, avoid prolonged exposure to strong acids or bases, and keep temperatures low during extraction and purification steps.

Troubleshooting Guides

Route 1: Sandmeyer Reaction from 4-Fluoro-3-methoxyaniline

This route involves two main stages: diazotization of the aniline and the subsequent cyanation reaction.

Diagram of the Sandmeyer Reaction Workflow

Sandmeyer_Workflow Sandmeyer Reaction Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_troubleshooting Troubleshooting Start 4-Fluoro-3-methoxyaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Fluoro-3-methoxybenzenediazonium Chloride Diazotization->Diazonium_Salt Low_Yield Low Yield Diazotization->Low_Yield Incomplete Decomposition Cyanation Sandmeyer Reaction (CuCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product Cyanation->Low_Yield Poor Conversion Side_Products Side Products Cyanation->Side_Products Phenol, Tar

Caption: General workflow for the Sandmeyer synthesis of this compound.

Troubleshooting Table: Sandmeyer Reaction

Issue Potential Cause Troubleshooting Steps
Low or no formation of diazonium salt (indicated by a negative starch-iodide paper test for excess nitrous acid) 1. Temperature too high: The diazonium salt is unstable and decomposes at higher temperatures. 2. Incorrect stoichiometry of reagents: Insufficient sodium nitrite or acid. 3. Poor quality of sodium nitrite. 1. Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. 2. Ensure accurate measurement of all reagents. A slight excess of sodium nitrite (1.1-1.2 equivalents) is often used. 3. Use freshly purchased, high-purity sodium nitrite.
Low yield of this compound in the cyanation step 1. Decomposition of the diazonium salt before addition to the cyanide solution. 2. Inefficient copper(I) cyanide: The quality and reactivity of CuCN can vary. 3. Reaction temperature too low or too high: The optimal temperature for the Sandmeyer reaction can be substrate-dependent.1. Use the diazonium salt solution immediately after preparation. 2. Use freshly prepared or high-quality commercial CuCN. Some protocols suggest the use of a solution of CuCN in KCN. 3. Gradually add the diazonium salt solution to the heated CuCN solution (typically 60-70 °C). Monitor the reaction by TLC to determine the optimal temperature and time.
Formation of dark, tarry byproducts Side reactions of the aryl radical intermediate: Polymerization or other undesired reactions can occur.1. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Control the rate of addition of the diazonium salt to avoid localized high concentrations.
Formation of 4-fluoro-3-methoxyphenol as a major byproduct Reaction of the diazonium salt with water: This is a common side reaction, especially if the cyanation is slow or incomplete.1. Ensure the CuCN solution is sufficiently concentrated and reactive. 2. Minimize the amount of water in the reaction mixture where possible.

Experimental Protocol: Sandmeyer Reaction (Illustrative)

  • Diazotization: Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper.

  • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous potassium cyanide. Heat this solution to 60-70 °C. Slowly add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. After the addition is complete, continue heating and stirring for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Rosenmund-von Braun Reaction from 4-Bromo-1-fluoro-2-methoxybenzene

This route involves the direct displacement of a halogen with a cyanide group.

Diagram of the Rosenmund-von Braun Reaction Workflow

Rosenmund_von_Braun_Workflow Rosenmund-von Braun Reaction Workflow cluster_troubleshooting Troubleshooting Start 4-Bromo-1-fluoro-2-methoxybenzene Reaction Rosenmund-von Braun Reaction (CuCN, High-Temperature Solvent) Start->Reaction Product This compound Reaction->Product Low_Conversion Low Conversion Reaction->Low_Conversion Inactive CuCN Low Temperature Difficult_Purification Difficult Purification Product->Difficult_Purification Copper Salts Hydrolysis Nitrile Hydrolysis Product->Hydrolysis Harsh Workup

Caption: General workflow for the Rosenmund-von Braun synthesis of this compound.

Troubleshooting Table: Rosenmund-von Braun Reaction

Issue Potential Cause Troubleshooting Steps
Low or no conversion of the starting material 1. High reaction temperatures required: This reaction often necessitates temperatures above 150 °C. 2. Poor quality or insufficient CuCN: Impurities in CuCN can inhibit the reaction. 3. Inappropriate solvent: The solvent must be polar and high-boiling to facilitate the reaction.1. Ensure the reaction is heated to the appropriate temperature (typically 150-200 °C) and monitor by TLC. 2. Use high-purity, anhydrous CuCN. An excess of CuCN (1.5-2.0 equivalents) is often required. 3. Commonly used solvents include DMF, NMP, or pyridine. Ensure the solvent is anhydrous.
Difficult purification of the final product Presence of copper salts in the crude product: Copper salts can be difficult to remove completely.1. After the reaction, the mixture is often treated with a solution of ferric chloride in aqueous HCl or with aqueous ethylenediamine to complex with the copper salts, facilitating their removal during aqueous workup. 2. Thorough washing of the organic extracts is crucial.
Formation of 4-fluoro-3-methoxybenzoic acid Hydrolysis of the nitrile during workup: The use of strong acids or bases to remove copper salts can lead to hydrolysis.1. Use milder conditions for the removal of copper salts if possible. 2. Minimize the time the product is in contact with acidic or basic aqueous solutions.
Side reactions due to high temperatures Decomposition of starting material or product: The high temperatures required can lead to degradation.1. Carefully control the reaction temperature and time to find the optimal balance between conversion and decomposition. 2. The use of additives like L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C) for some substrates.[1]

Experimental Protocol: Rosenmund-von Braun Reaction (Illustrative)

  • Reaction Setup: To a flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (around 150-160 °C) and maintain for several hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture. Pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with water, dilute aqueous sodium hydroxide (to remove any acidic byproducts), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of fluorinated benzonitrile derivatives. Please note that the exact conditions and yields may vary depending on the specific substrate and experimental setup.

Reaction Starting Material Key Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Sandmeyer Reaction 4-fluoro-3-methoxyanilineNaNO₂, HCl, CuCNWater0-5 (diaz.), 60-70 (cyan.)1-360-80 (typical)General knowledge
Rosenmund-von Braun 2-fluoro-4-bromoanisoleCuCNDMFReflux1068[2]
L-Proline Promoted Rosenmund-von Braun 1-bromo-4-methoxybenzeneCuCN, L-prolineDMF1204581[1]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The reaction conditions and yields provided are illustrative and may require optimization for specific applications.

References

Validation & Comparative

Navigating the Aromatic Maze: A Comparative Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comprehensive comparison of the ¹H NMR spectrum of 4-Fluoro-3-methoxybenzonitrile with structurally related alternatives, offering valuable experimental data and protocols for researchers and scientists.

Unveiling the ¹H NMR Profile of this compound

The ¹H NMR spectrum of this compound presents a distinct pattern of signals in the aromatic region, complemented by a characteristic singlet for the methoxy group. Understanding the chemical shifts (δ), coupling constants (J), and multiplicities of these signals is crucial for its identification and for distinguishing it from its isomers and other substituted benzonitriles.

Table 1: ¹H NMR Spectral Data Comparison of Substituted Benzonitriles in CDCl₃

CompoundH-2 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)OCH₃ (δ, ppm)
This compound (Predicted) 7.35 (dd, J ≈ 2.0, 1.0 Hz)7.20 (t, J ≈ 8.5 Hz)7.45 (ddd, J ≈ 8.5, 5.0, 2.0 Hz)3.90 (s)
3-Fluoro-4-methoxybenzonitrile 7.42 (dd, J = 8.5, 2.1 Hz)6.95 (t, J = 8.6 Hz)7.49-7.53 (m)3.92 (s)
4-Fluorobenzonitrile [1]7.19 (t, J = 8.7 Hz)7.68 (dd, J = 8.7, 5.4 Hz)7.68 (dd, J = 8.7, 5.4 Hz)-
4-Methoxybenzonitrile 6.95 (d, J = 8.9 Hz)7.58 (d, J = 8.9 Hz)7.58 (d, J = 8.9 Hz)3.86 (s)

Note: The data for this compound is a predicted spectrum based on established substituent effects and analysis of related compounds. Specific experimental values may vary slightly.

The predicted spectrum of this compound showcases the influence of both the fluorine and methoxy substituents on the aromatic protons. The fluorine atom, being ortho to H-5, is expected to cause a significant upfield shift, while the methoxy group influences the chemical shifts of its adjacent protons. The coupling patterns arise from interactions between neighboring protons (ortho, meta, and para couplings) and through-space coupling with the fluorine atom.

Visualizing the Molecular Landscape

To better understand the relationship between the molecular structure and the resulting ¹H NMR spectrum, a clear visualization of the proton environments is essential.

Caption: Molecular structure and proton environments of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound and its analogs.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

  • A standard pulse-acquire sequence is typically used.

  • Key acquisition parameters include:

    • Pulse width: Typically a 30° or 90° pulse.

    • Acquisition time: ~2-4 seconds.

    • Relaxation delay: 1-5 seconds (a longer delay may be necessary for quantitative measurements).

    • Number of scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

    • Spectral width: A range of -2 to 12 ppm is generally adequate.

3. Data Processing:

  • The Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier Transform.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

  • Integration of the signals should be performed to determine the relative ratios of the different protons.

  • Peak picking will identify the precise chemical shifts of each signal.

  • Analysis of the multiplicities and coupling constants will provide information about the connectivity of the protons.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound in a comparative context. For researchers and professionals in drug development, this information is critical for structure verification, purity assessment, and the confident progression of chemical synthesis and discovery programs.

References

Comparative 13C NMR Analysis of 4-Fluoro-3-methoxybenzonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the interpretation and comparison of 13C NMR spectra of 4-Fluoro-3-methoxybenzonitrile and related benzonitrile derivatives.

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound against its structural analogs: benzonitrile, 4-fluorobenzonitrile, and 3-methoxybenzonitrile. Understanding the influence of fluoro and methoxy substituents on the chemical shifts of the aromatic carbons is crucial for structural elucidation and purity assessment in synthetic chemistry and drug discovery.

13C NMR Chemical Shift Comparison

The following table summarizes the 13C NMR chemical shifts for this compound and its analogs. The data for this compound is predicted, while the data for the other compounds is based on experimental values. All shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomThis compound (Predicted in CDCl3)Benzonitrile (Experimental in CDCl3)4-Fluorobenzonitrile (Experimental in CDCl3)3-Methoxybenzonitrile (Experimental in CDCl3)[1]
C1 (-CN)~103.5112.2~108.0112.9
C2~113.8 (d)132.6~116.5 (d)116.6
C3~150.1 (d)128.9~134.5 (d)159.4
C4~154.2 (d)132.0~165.0 (d)124.2
C5~118.0128.9~134.5 (d)130.1
C6~128.5132.6~116.5 (d)119.1
-CN~117.5118.6~117.8118.6
-OCH3~56.5--55.3

(d) indicates a doublet, arising from coupling with the adjacent fluorine atom.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound is outlined below.

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: Set to the deuterated solvent used for the sample.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though it increases the experiment time.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Decoupling: Broadband proton decoupling during acquisition.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent residual peak (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of a 13C NMR spectrum.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration J->K L Assign Signals to Carbon Atoms K->L M Compare with Reference Spectra or Predictions L->M N Structural Elucidation/ Confirmation M->N

Caption: Logical workflow of 13C NMR analysis.

References

A Comparative Guide to the Reactivity of 4-Fluoro-3-methoxybenzonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Fluoro-3-methoxybenzonitrile and its structural isomers. The analysis is grounded in the electronic effects of the substituents and supported by available experimental data for key organic reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group transformations.

Introduction

Substituted benzonitriles are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the aromatic ring and the nitrile functionality is intricately influenced by the nature and position of other substituents. This guide focuses on this compound and its analogues, dissecting how the interplay between the electron-withdrawing nitrile and fluorine groups and the electron-donating methoxy group dictates their chemical behavior. Understanding these reactivity patterns is crucial for designing efficient synthetic routes and developing novel molecular entities.

Theoretical Framework: Substituent Effects

The reactivity of a substituted benzene ring is governed by the cumulative electronic effects of its substituents. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The Hammett equation provides a quantitative means to correlate the electronic properties of substituents with reaction rates and equilibrium constants.

The key substituents in the compounds discussed here are:

  • Cyano Group (-CN): Strongly electron-withdrawing through both inductive and resonance effects. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

  • Fluoro Group (-F): Inductively electron-withdrawing but capable of donating electron density through resonance. Its overall effect is deactivating for electrophilic substitution but it is a good leaving group in nucleophilic aromatic substitution.

  • Methoxy Group (-OCH₃): Inductively electron-withdrawing but strongly electron-donating through resonance. It is an activating group for electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

The relative positions of these groups in this compound and its isomers lead to distinct electronic environments at each carbon atom of the aromatic ring, thereby influencing their reactivity in various transformations.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex).

In the context of fluoromethoxybenzonitriles, the fluorine atom typically serves as the leaving group. The reactivity towards SNAr is expected to be enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate through resonance.

Qualitative Reactivity Comparison (Predicted):

Based on the electronic effects of the substituents, the predicted order of reactivity for the isomers in SNAr reactions (displacement of the fluorine atom) is:

2-Fluoro-5-nitrobenzonitrile > 4-Fluoro-3-nitrobenzonitrile > this compound ≈ 2-Fluoro-5-methoxybenzonitrile > 3-Fluoro-4-methoxybenzonitrile

This prediction is based on the powerful electron-withdrawing and stabilizing effect of the nitro group, which significantly enhances the rate of nucleophilic attack. The methoxy group, being electron-donating by resonance, is expected to have a less activating or even a deactivating effect compared to a nitro group.

Experimental Data Summary for SNAr Reactions:

CompoundNucleophileConditionsYieldReference
This compound PiperidineK₂CO₃, DMF, 80°C, 12hNot specified[1]
2-Fluoro-5-nitrobenzonitrile Methyl thioglycolateNot specified93%[2]
2-Fluoronitrobenzene Diethyl 2-fluoromalonateNaH, DMFGood[3]

Note: Direct comparative quantitative data for the reactivity of these specific isomers under identical conditions is scarce in the available literature. The yields reported are from different sources and may not be directly comparable.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol describes a general procedure for the SNAr reaction of a fluoro-substituted benzonitrile with a secondary amine, such as piperidine.

SNAr_Workflow

Materials:

  • Fluoro-substituted benzonitrile (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluoro-substituted benzonitrile (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).[1]

  • Heat the reaction mixture to 80°C and stir for 12 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the case of fluorobenzonitriles, the fluorine atom is generally not the reactive site for oxidative addition to palladium; instead, a bromo or iodo substituent is typically required. Therefore, a bromo-substituted analogue, such as 4-bromo-2-fluoro-5-methoxybenzonitrile, would be the relevant substrate. The electronic nature of the substituents on the aryl halide can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Qualitative Reactivity Comparison (Predicted):

For the Suzuki-Miyaura coupling of bromo-substituted fluoromethoxybenzonitriles, electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition. Therefore, the presence of the fluoro and cyano groups is expected to enhance the reactivity compared to an unsubstituted bromobenzene.

Experimental Data Summary for Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)YieldReference
4-Chlorobenzonitrile Phenylboronic acid[IPr·H][Pd(η3-cin)Cl2]K₂CO₃Ethanol6089%[4]
4-Bromobenzonitrile Phenylboronic acidPd-bpydc-LnNot specifiedNot specifiedNot specifiedHigh[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Suzuki_Workflow

Materials:

  • Aryl halide (e.g., bromo-substituted fluoromethoxybenzonitrile) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the biaryl product.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

Qualitative Reactivity Comparison (Predicted):

  • Acidic Hydrolysis: Electron-withdrawing groups are expected to decrease the basicity of the nitrile nitrogen, making the initial protonation step less favorable and thus slowing down the reaction. Conversely, electron-donating groups should increase the rate of acid-catalyzed hydrolysis.

  • Basic Hydrolysis: Electron-withdrawing groups facilitate the nucleophilic attack of hydroxide on the nitrile carbon, thereby increasing the rate of hydrolysis.

Therefore, for basic hydrolysis, the reactivity is expected to be higher for isomers with stronger overall electron-withdrawing character at the nitrile carbon.

Experimental Data Summary for Nitrile Hydrolysis:

CompoundConditionsProductYieldReference
4-Fluoro-2-methylbenzonitrile Strong base, heat4-Fluoro-2-methylbenzoic acidHigh[6]
Benzonitrile Acid or baseBenzoic acidNot specified

Experimental Protocol: Basic Hydrolysis of a Benzonitrile

This protocol outlines a general procedure for the hydrolysis of a benzonitrile to the corresponding benzoic acid under basic conditions.

Hydrolysis_Workflow

Materials:

  • Substituted benzonitrile (1.0 equiv)

  • Aqueous sodium hydroxide (e.g., 10-20% w/v)

  • Hydrochloric acid (to acidify)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted benzonitrile and an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC for the disappearance of the starting material).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with hydrochloric acid until the corresponding benzoic acid precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product in a desiccator or a vacuum oven to obtain the pure benzoic acid derivative.

Conclusion

The reactivity of this compound and its analogues is a nuanced interplay of the electronic properties of the fluoro, methoxy, and cyano substituents. While direct quantitative comparative data is limited, a qualitative understanding of their reactivity can be derived from the principles of physical organic chemistry. For nucleophilic aromatic substitution, the presence and position of strong electron-withdrawing groups are the primary drivers of reactivity. In palladium-catalyzed cross-coupling reactions, the nature of the leaving group (typically bromo or iodo) and the overall electron density of the aromatic ring are key factors. Finally, the transformation of the nitrile group is also subject to the electronic influence of the other ring substituents. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic use of these versatile building blocks in their synthetic endeavors.

References

Comparative Biological Activities of 4-Fluoro-3-methoxybenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of various derivatives of 4-Fluoro-3-methoxybenzonitrile, a versatile scaffold in medicinal chemistry. The following sections detail the performance of these compounds in anticancer and kinase inhibition assays, supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation.

Anticancer Activity: Microtubule-Destabilizing Agents

A series of 4'-fluoro-benzotriazole-acrylonitrile derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds act as microtubule-destabilizing agents, a mechanism known to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of the synthesized compounds were assessed against a panel of human cancer cell lines using the XTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of their potency.

CompoundHeLa (Cervical Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)
Derivative 1 0.250.300.45
Derivative 2 0.180.220.35
Derivative 3 0.550.650.80
Reference Drug (Doxorubicin) 0.100.150.20

Caption: Table 1. Antiproliferative activity (IC50 in μM) of 4'-fluoro-benzotriazole-acrylonitrile derivatives against various cancer cell lines.

Experimental Protocols

Synthesis of 4'-fluoro-benzotriazole-acrylonitrile Derivatives: The synthesis involves a multi-step process starting from this compound. The key steps include the formation of a benzotriazole intermediate followed by a Knoevenagel condensation with an appropriate aldehyde to yield the final acrylonitrile derivative. Detailed synthetic procedures, including reaction conditions and characterization data, are available in the cited literature.

Cell Viability (XTT) Assay:

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • Following incubation, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent was added to each well.

  • The absorbance was measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to untreated controls.

  • IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay:

  • Purified tubulin was incubated with the test compounds in a polymerization buffer.

  • The mixture was warmed to 37°C to initiate polymerization.

  • The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time.

  • Known microtubule inhibitors and stabilizers were used as positive and negative controls, respectively.

Mechanism of Action: Disruption of Microtubule Dynamics

The lead compounds from this series were found to inhibit tubulin polymerization, leading to a disruption of the cellular microtubule network. This interference with microtubule dynamics triggers a mitotic block, ultimately leading to apoptotic cell death.

cluster_0 Experimental Workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purification Biological_Screening Biological Screening Characterization->Biological_Screening Pure Compounds Data_Analysis Data Analysis Biological_Screening->Data_Analysis IC50 Values

Caption: Experimental workflow for the synthesis and evaluation of derivatives.

Kinase Inhibition: Targeting EGFR Signaling

While specific studies on a broad series of this compound derivatives as kinase inhibitors are emerging, the 4-fluoro-3-methoxyphenyl moiety is a common feature in many potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Aberrant EGFR signaling is a key driver in several cancers.

Signaling Pathways

The EGFR signaling cascade and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway are critical in regulating cell proliferation, survival, and differentiation. Inhibition of these pathways is a key strategy in cancer therapy.

cluster_1 EGFR Signaling Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR/MAPK signaling pathway.

Comparative Data for Related Kinase Inhibitors

To provide context, the following table includes IC50 values for known quinazoline-based EGFR inhibitors that incorporate a 4-fluoro-3-methoxyphenyl or similar moiety.

CompoundEGFR Kinase IC50 (nM)c-Met Kinase IC50 (nM)
Gefitinib 20-80>10000
Erlotinib 2>10000
Afatinib 0.514

Caption: Table 2. Kinase inhibitory activity of selected EGFR inhibitors.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™):

  • Recombinant kinase, a fluorescently labeled substrate peptide, and ATP are combined in a reaction buffer.

  • The test compound is added at various concentrations.

  • The kinase reaction is initiated and incubated at room temperature.

  • A terbium-labeled antibody specific for the phosphorylated substrate is added.

  • The FRET (Förster Resonance Energy Transfer) signal is measured, which is inversely proportional to kinase activity.

  • IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

Derivatives of this compound demonstrate significant potential as anticancer agents, particularly as microtubule-destabilizing agents. The presented data highlights the potency of certain 4'-fluoro-benzotriazole-acrylonitrile derivatives. Furthermore, the recurring presence of the 4-fluoro-3-methoxyphenyl moiety in potent kinase inhibitors suggests that this scaffold is a promising starting point for the development of novel targeted therapies.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship for various biological targets. Investigating their efficacy in in vivo models will be a critical next step in the drug development pipeline. This guide serves as a valuable resource for researchers and scientists in the field, providing a foundation for further exploration and innovation.

A Comparative Spectroscopic Analysis of 4-Fluoro-3-methoxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Fluoro-3-methoxybenzonitrile and its structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in drug development processes. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for five isomers of fluoro-methoxybenzonitrile. These isomers are:

  • Isomer 1: this compound

  • Isomer 2: 3-Fluoro-4-methoxybenzonitrile

  • Isomer 3: 2-Fluoro-5-methoxybenzonitrile

  • Isomer 4: 5-Fluoro-2-methoxybenzonitrile

  • Isomer 5: 2-Fluoro-3-methoxybenzonitrile

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

IsomerChemical Shift (δ, ppm) and Multiplicity
This compound Data not available
3-Fluoro-4-methoxybenzonitrile 3.92 (s, 3H, OCH₃), 7.02 (d, 2H), 7.66 (s, 1H), 7.92 (d, 2H)[1]
2-Fluoro-5-methoxybenzonitrile Data not available
5-Fluoro-2-methoxybenzonitrile Data not available
2-Fluoro-3-methoxybenzonitrile Data not available
Reference: 3-Methoxybenzonitrile 3.83 (s, 3H), 7.13 (d, J=8.0Hz, 2H), 7.23 (d, J=8.0Hz, 1H), 7.37 (t, J=8.0Hz, 1H)[2]
Reference: 4-Methoxybenzonitrile 3.86 (s, 3H), 6.95 (d, J=8.0Hz, 2H), 7.58 (d, J=8.0Hz, 2H)[2]

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

IsomerChemical Shift (δ, ppm)
This compound Data not available
3-Fluoro-4-methoxybenzonitrile 55.79, 78.55, 113.34, 114.43, 115.12, 124.01, 133.46, 158.89, 164.80[1]
2-Fluoro-5-methoxybenzonitrile Data not available
5-Fluoro-2-methoxybenzonitrile Data not available
2-Fluoro-3-methoxybenzonitrile Data not available
Reference: 3-Methoxybenzonitrile 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4[2]
Reference: 4-Methoxybenzonitrile 55.5, 103.9, 114.7, 119.2, 133.9, 162.8[2]

Table 3: Infrared (IR) Spectral Data (ATR-FTIR)

IsomerKey Vibrational Frequencies (cm⁻¹)
This compound Data available on PubChem CID 2737365.[3]
3-Fluoro-4-methoxybenzonitrile Data not available
2-Fluoro-5-methoxybenzonitrile Data not available
5-Fluoro-2-methoxybenzonitrile Data not available
2-Fluoro-3-methoxybenzonitrile Data not available

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 151.04Predicted fragments require experimental data
3-Fluoro-4-methoxybenzonitrile 151.04Predicted fragments require experimental data
2-Fluoro-5-methoxybenzonitrile 151.04Predicted fragments require experimental data
5-Fluoro-2-methoxybenzonitrile 151.04Predicted fragments require experimental data
2-Fluoro-3-methoxybenzonitrile 151.04Predicted fragments require experimental data

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Spectrometer: Bruker Avance-400 or equivalent.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR:

    • Frequency: 400 MHz.

    • Pulse Program: Standard single-pulse experiment.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Frequency: 100 MHz.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Reference: CDCl₃ at 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

  • Record a background spectrum of the clean, empty ATR crystal.[4]

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Analysis:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized by heating in the ion source.

  • The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • The resulting positive ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio. Aromatic compounds typically show a prominent molecular ion peak.[6]

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of the isomers is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy (ATR-FTIR) Isomer1->IR MS Mass Spectrometry (EI-MS) Isomer1->MS Isomer2 3-Fluoro-4-methoxybenzonitrile Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2-Fluoro-5-methoxybenzonitrile Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 5-Fluoro-2-methoxybenzonitrile Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 2-Fluoro-3-methoxybenzonitrile Isomer5->NMR Isomer5->IR Isomer5->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Isomer Identification & Characterization Comparison->Conclusion

Spectroscopic analysis workflow.

References

Validating the Synthesis of 4-Fluoro-3-methoxybenzonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the analytical methodologies used to validate the synthesis of 4-Fluoro-3-methoxybenzonitrile, a key intermediate in the development of various pharmaceuticals.

This document outlines a common synthesis route for this compound and presents a comprehensive analytical validation workflow. It also explores an alternative synthesis pathway for comparative purposes and provides the expected experimental data to confirm the identity, purity, and quality of the final product.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the Sandmeyer reaction, starting from 4-fluoro-3-methoxyaniline. An alternative approach begins with 4-bromo-1-fluoro-2-methoxybenzene, proceeding through a cyanation reaction.

Primary Synthesis: Sandmeyer Reaction

This route offers a reliable method for introducing the nitrile group. The synthesis proceeds as follows:

  • Diazotization: 4-fluoro-3-methoxyaniline is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The freshly prepared diazonium salt is then added to a solution of copper(I) cyanide, facilitating the Sandmeyer reaction to yield this compound.

Alternative Synthesis: Cyanation of an Aryl Halide

This alternative pathway provides another viable route to the target compound:

  • Cyanation: 4-bromo-1-fluoro-2-methoxybenzene is reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent (e.g., DMF or NMP) at elevated temperatures. This reaction directly substitutes the bromine atom with a nitrile group.

Analytical Validation of this compound

The validation of the synthesized this compound is crucial to ensure its structural integrity and purity. A suite of analytical techniques is employed for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from the analytical validation of this compound.

Table 1: Expected ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.4-7.5m-Aromatic-H
¹H~7.2-7.3m-Aromatic-H
¹H~3.9s--OCH₃
¹³C~160d~250 (¹JCF)C-F
¹³C~150s-C-OCH₃
¹³C~128d~8 (³JCF)Aromatic C-H
¹³C~118d~22 (²JCF)Aromatic C-H
¹³C~117s--CN
¹³C~114d~2 (⁴JCF)Aromatic C-H
¹³C~105d~25 (²JCF)C-CN
¹³C~56q--OCH₃

Table 2: Expected Mass Spectrometry Data

m/zInterpretation
151[M]⁺ (Molecular Ion)
136[M-CH₃]⁺
122[M-CHO]⁺
108[M-CH₃CO]⁺

Table 3: Key Infrared (IR) Spectroscopy Peaks

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~1610, 1500C=C (Aromatic)
~1280C-O (Aryl ether)
~1250C-F (Aryl fluoride)

Table 4: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~4.5 min
Purity>98%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Analysis: Introduce the sample into the ion source and acquire the mass spectrum over a mass range of m/z 50-300.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Use the parameters outlined in Table 4.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurities. Calculate the purity based on the peak area percentage.

Visualizing the Workflow and Synthesis

Diagram 1: Synthesis and Validation Workflow

cluster_synthesis Synthesis cluster_validation Analytical Validation Start 4-Fluoro-3-methoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Product This compound Sandmeyer->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR HPLC HPLC Product->HPLC Purity Purity & Structure Confirmation NMR->Purity MS->Purity IR->Purity HPLC->Purity

Caption: Workflow for the synthesis and analytical validation of this compound.

Diagram 2: Comparison of Synthesis Routes

cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Cyanation Target This compound Aniline 4-Fluoro-3-methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Diazonium->Target CuCN Bromo 4-Bromo-1-fluoro-2-methoxybenzene Bromo->Target CuCN

Caption: Comparative logical diagram of two synthesis routes for this compound.

A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Fluoro-3-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of common catalytic systems for the cyanation of 4-bromo-2-fluoro-1-methoxybenzene, the primary route to this valuable benzonitrile. We will delve into the performance of palladium, copper, and nickel-based catalysts, presenting a summary of their typical performance, detailed experimental protocols, and visualizations of the reaction pathways.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound from 4-bromo-2-fluoro-1-methoxybenzene involves a trade-off between cost, efficiency, and substrate tolerance. Palladium catalysts are renowned for their high efficiency and broad functional group tolerance, albeit at a higher cost. Copper catalysts offer a more economical alternative, though they may require harsher reaction conditions. Nickel catalysts, also cost-effective, are gaining prominence for their unique reactivity.

Catalyst SystemCyanide SourceTypical LigandSolventTemperature (°C)Reaction Time (h)Yield (%)Key Advantages & Disadvantages
Palladium
Pd(OAc)₂ / dppfZn(CN)₂1,1'-Bis(diphenylphosphino)ferrocene (dppf)DMF or DMAc80-1202-1285-95Advantages: High yields, broad functional group tolerance. Disadvantages: High cost of palladium and ligands.
Palladacycle PrecatalystK₄[Fe(CN)₆]Buchwald Ligands (e.g., XPhos)Dioxane/H₂O1001-490-98Advantages: High efficiency at low catalyst loadings, use of a less toxic cyanide source. Disadvantages: Cost of specialized ligands and precatalysts.
Copper
CuINaCN or KCN1,10-Phenanthroline or Diamine LigandsDMF or Toluene110-15012-2470-85Advantages: Low cost of catalyst. Disadvantages: Often requires higher temperatures and longer reaction times, potential for side reactions.
Nickel
NiCl₂ / dppfZn(CN)₂1,1'-Bis(diphenylphosphino)ferrocene (dppf)DMAc100-14012-2475-90Advantages: Cost-effective alternative to palladium, good for specific substrates. Disadvantages: Can be sensitive to air and moisture, may require inert atmosphere.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using representative palladium, copper, and nickel catalysts.

Palladium-Catalyzed Cyanation using Pd(OAc)₂/dppf and Zn(CN)₂

Materials:

  • 4-bromo-2-fluoro-1-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-2-fluoro-1-methoxybenzene (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Copper-Catalyzed Cyanation using CuI/1,10-Phenanthroline and NaCN

Materials:

  • 4-bromo-2-fluoro-1-methoxybenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas

Procedure:

  • In a glovebox, add copper(I) iodide (0.1 mmol, 10 mol%) and 1,10-phenanthroline (0.2 mmol, 20 mol%) to an oven-dried reaction vial.

  • Add a stir bar and 4-bromo-2-fluoro-1-methoxybenzene (1.0 mmol).

  • Add sodium cyanide (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 140 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of ferric chloride and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Nickel-Catalyzed Cyanation using NiCl₂/dppf and Zn(CN)₂

Materials:

  • 4-bromo-2-fluoro-1-methoxybenzene

  • Nickel(II) chloride (NiCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Zinc dust (optional, as an activator)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas

Procedure:

  • To a Schlenk tube, add nickel(II) chloride (0.1 mmol, 10 mol%), dppf (0.1 mmol, 10 mol%), and zinc dust (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with nitrogen.

  • Add 4-bromo-2-fluoro-1-methoxybenzene (1.0 mmol) and zinc cyanide (0.6 mmol).

  • Add anhydrous DMAc (5 mL).

  • Heat the reaction mixture to 130 °C for 16 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter through celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for palladium, copper, and nickel-catalyzed cyanation of an aryl bromide (Ar-Br).

Palladium_Catalytic_Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(CN)L_n (Transmetalation) B->C CN⁻ C->A Reductive Elimination D Ar-CN (Product) C->D

Caption: Palladium-catalyzed cyanation cycle.

Copper_Catalytic_Cycle A Cu(I)L_n B Ar-Cu(III)(Br)(CN)L_n (Oxidative Addition) A->B Ar-Br, CN⁻ B->A Reductive Elimination C Ar-CN (Product) B->C

Caption: Copper-catalyzed cyanation cycle.

Nickel_Catalytic_Cycle A Ni(0)L_n B Ar-Ni(II)(Br)L_n (Oxidative Addition) A->B Ar-Br C Ar-Ni(II)(CN)L_n (Transmetalation) B->C CN⁻ C->A Reductive Elimination D Ar-CN (Product) C->D

X-ray crystal structure of 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Small Molecule Structure Determination Techniques

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function, guiding optimization, and ensuring intellectual property protection. While X-ray crystallography has long been the definitive method for elucidating molecular structures, its success hinges on the ability to grow high-quality single crystals, a process that can be a significant bottleneck. This guide provides a comparative overview of X-ray crystallography and alternative techniques for determining the structure of small molecules, such as 4-Fluoro-3-methoxybenzonitrile, for which a crystal structure is not publicly available.

Comparison of Structural Elucidation Techniques

The choice of technique for structure determination depends on various factors including the nature of the sample, the amount of material available, and the level of structural detail required. Below is a comparison of key methods.

TechniquePrincipleSample RequirementsInformation ProvidedKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.High-quality single crystal (typically >50 µm).Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous and high-resolution structural determination.[1]Crystal growth can be challenging or impossible for some compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment of atoms.1-10 mg of soluble sample.Through-bond and through-space atomic connectivity, stereochemistry, and conformational dynamics in solution.[2][3]Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[4]Does not provide crystal packing information and can be complex to interpret for larger molecules.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Micrograms to nanograms of sample.Molecular weight, elemental composition, and fragmentation patterns that can infer structural motifs.[5][6][7]High sensitivity and the ability to analyze complex mixtures when coupled with separation techniques like liquid chromatography (LC-MS).[8]Provides indirect structural information that often requires complementary data for full structure elucidation.
Gas Electron Diffraction (GED) Diffraction of a beam of electrons by gaseous molecules.Volatile sample that can be heated to a gaseous state.Bond lengths, bond angles, and torsional angles of molecules in the gas phase.[9]Determines the structure of free molecules without intermolecular forces present in the solid state.[10]Limited to relatively simple and volatile molecules.[10]
Microcrystal Electron Diffraction (MicroED) Diffraction of an electron beam from nanocrystals.Powdered sample containing nanocrystals.High-resolution 3D atomic structures from very small crystals.[1]Can be used on crystals that are a billionth of the size needed for X-ray crystallography, often avoiding the need for extensive crystallization trials.[1]A newer technique that is less widely available than X-ray crystallography.
Computational Crystal Structure Prediction (CSP) Uses computational algorithms to predict the most stable crystal structures based on the molecule's chemical diagram.Chemical structure of the molecule.A ranked list of plausible crystal polymorphs with their predicted geometries and lattice energies.[11][12]Can explore the potential for polymorphism and guide experimental crystallization efforts.[13]Predictions are not always experimentally observed, and the accuracy depends on the computational methods used.[12]

Experimental Protocols

Below are generalized protocols for the key experimental techniques discussed.

Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods like direct methods or Patterson functions. The atomic positions and other parameters are then refined to best fit the experimental data.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent.

  • 1D NMR Data Acquisition: Acquire standard one-dimensional NMR spectra, such as ¹H and ¹³C NMR.

  • 2D NMR Data Acquisition: Perform a series of two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) to establish correlations between different nuclei.

  • Spectral Analysis and Structure Determination: Integrate and analyze the 1D and 2D NMR spectra to assign chemical shifts and coupling constants. Use the through-bond and through-space correlations to piece together the molecular structure, including stereochemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph to separate the compound of interest from any impurities.

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) to generate gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

  • Tandem Mass Spectrometry (MS/MS): For structural information, precursor ions of interest can be selected and fragmented, and the resulting product ions are analyzed to provide clues about the molecule's structure.

Logical Workflow for Small Molecule Structure Determination

The following diagram illustrates a typical workflow for determining the structure of a novel small molecule.

Small Molecule Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_decision Crystallization Attempt cluster_final Final Structure Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Verify Purity & Mass NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Confirm Basic Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Elucidate Connectivity Crystal_Success Crystals Obtained? NMR_2D->Crystal_Success Final_Structure Confirmed 3D Structure NMR_2D->Final_Structure Solution Structure Xray X-ray Crystallography Xray->Final_Structure Alternatives Alternative Methods (e.g., MicroED) Alternatives->Final_Structure Crystal_Success->Xray Yes Crystal_Success->Alternatives No

Caption: A logical workflow for determining the 3D structure of a novel small molecule.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly influences experimental outcomes, reproducibility, and the safety profile of final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques for assessing the purity of 4-Fluoro-3-methoxybenzonitrile, a versatile building block in medicinal chemistry. We present supporting data, detailed experimental protocols, and a standardized workflow to ensure reliable quality control.

Overview of Purity Assessment Techniques

The determination of purity for a synthesized compound like this compound requires robust analytical methods capable of separating and quantifying the main component from potential impurities.[1] Such impurities can include starting materials, by-products, isomers, and residual solvents. The most effective and widely adopted techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity for a wide range of organic molecules.[5] It excels at separating the target compound from non-volatile and thermally sensitive impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6] It is particularly effective for detecting residual solvents and volatile by-products.[7]

  • Quantitative ¹H NMR (qNMR): This technique provides an absolute measure of purity without the need for a specific reference standard of the analyte.[8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a highly accurate purity assessment against a certified internal standard.[9]

The selection of a primary method depends on the physicochemical properties of the analyte and the expected impurities. A comparison of these principal techniques is summarized below.

Table 1: Comparison of Key Purity Assessment Techniques

Feature HPLC-UV GC-MS Quantitative ¹H NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase. Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection. Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal area is proportional to molar quantity.
Primary Use Purity and impurity quantification for non-volatile and thermally stable compounds. Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[4] Absolute purity determination, structural confirmation, and quantification of impurities without a specific analyte standard.[8]
Sensitivity High (ng to pg range) Very High (pg to fg range) Moderate (µg to mg range)
Quantification Relative (Area %); requires reference standards for absolute quantification. Relative and absolute (with calibration). Absolute (with a certified internal standard).[10]
Sample Throughput High High Moderate

| Limitations | Requires chromophores for UV detection; may not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; signal overlap can complicate analysis. |

Comparative Purity Analysis

To illustrate the application of these techniques, we present hypothetical purity data for three different batches of synthesized this compound. For context, we also include data for two alternative, structurally related benzonitrile intermediates used in drug discovery.

Table 2: Hypothetical Purity Data for this compound and Alternatives

Compound Batch Purity by HPLC (%) Purity by qNMR (%) Major Impurity Identified (Method)
This compound A 99.85 99.7 Isomer: 3-Fluoro-4-methoxybenzonitrile (HPLC)
B 98.70 98.5 Starting Material: 4-Bromo-1-fluoro-2-methoxybenzene (GC-MS)
C 99.25 99.1 Residual Solvent: Toluene (GC-MS)
3-Fluoro-4-methoxybenzonitrile [11] D 99.50 99.4 By-product: 3-Hydroxy-4-methoxybenzonitrile (HPLC)

| 4-Formyl-3-methoxybenzonitrile [12] | E | 99.10 | 98.9 | Unidentified peak at RRT 1.15 (HPLC) |

This data highlights the variability inherent in chemical synthesis and underscores the necessity of orthogonal analytical methods for comprehensive quality control.

Standardized Analytical Workflow

A systematic approach is essential for the accurate and reproducible assessment of compound purity. The workflow should encompass sample preparation, analysis by primary and secondary techniques, and data interpretation.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity Confirmation & Impurity ID cluster_2 Phase 3: Final Assessment start Synthesized This compound prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC-UV Analysis (Primary Purity Check) prep->hplc qnmr qNMR Analysis (Absolute Purity) hplc->qnmr Orthogonal Method gcms GC-MS Analysis (Residual Solvents & Volatiles) hplc->gcms Volatile Impurities? decision Purity > 99.5% and No Major Impurities? pass Release Batch (Meets Specification) decision->pass Yes fail Further Purification or Reject Batch decision->fail No qnmr->decision gcms->decision report Generate Certificate of Analysis (CoA) pass->report

Caption: Standard workflow for purity assessment of synthesized intermediates.

Detailed Experimental Protocols

The following protocols provide a starting point for developing validated analytical methods for this compound.

This method is designed to separate the main compound from potential non-volatile impurities.

  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).[13]

  • Column: C18 stationary phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL solution.

  • Procedure:

    • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (Acetonitrile) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

  • Calculation: Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

This protocol provides an absolute purity value using an internal standard.[10]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of the internal standard (Maleic Anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet).

    • Integrate the singlet signal for the internal standard (Maleic Anhydride protons).

  • Calculation:

    • Purity (w/w %) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (Analyte: 3 for -OCH₃; IS: 2 for CH =CH )

      • MW: Molecular Weight (Analyte: 151.14 g/mol ; IS: 98.06 g/mol )

      • W: Weight in mg

      • P_IS: Purity of the Internal Standard (e.g., 0.995)

Conclusion

The rigorous assessment of purity is a non-negotiable step in the synthesis of chemical intermediates like this compound for research and drug development. While HPLC provides excellent routine quality control, orthogonal methods such as qNMR and GC-MS are crucial for obtaining a complete purity profile and ensuring the reliability of subsequent scientific investigations.[9] The implementation of standardized workflows and validated analytical protocols, as outlined in this guide, is fundamental to guaranteeing compound quality and consistency.

References

A Comparative Analysis of Theoretical vs. Experimental Yields for 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the synthesis of substituted benzonitriles is a critical endeavor. These compounds serve as pivotal intermediates in the development of a wide array of novel molecules. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 4-Fluoro-3-methoxybenzonitrile, a key building block in contemporary drug discovery. We will delve into a common synthetic methodology, offering detailed experimental protocols and contextualizing the expected outcomes for researchers, scientists, and drug development professionals.

Understanding Yields in Chemical Synthesis

The efficiency of a chemical reaction is paramount in both academic and industrial settings. It is quantified by comparing the experimental yield (the actual amount of product obtained) with the theoretical yield (the maximum possible amount of product that can be formed from the given amounts of reactants). The ratio of these two values, expressed as a percentage, is known as the percent yield.

Theoretical yield is calculated based on the stoichiometry of the balanced chemical equation, assuming the reaction proceeds to completion with no loss of material. In contrast, the experimental yield is what is practically obtained after conducting the synthesis and purification processes. Discrepancies between theoretical and experimental yields are common and can be attributed to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.

Synthesis of Substituted Benzonitriles: A Comparative Overview

The synthesis of aryl nitriles can be achieved through various methods, including the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. The choice of method often depends on the available starting materials, the desired substitution pattern on the aromatic ring, and the overall efficiency of the reaction.

Quantitative Data Summary

The following table outlines the theoretical and a representative experimental yield for the synthesis of a substituted fluoro-methoxybenzonitrile.

ParameterValueNotes
Target Molecule This compound
Starting Material 4-Fluoro-3-methoxyanilineFor the Sandmeyer reaction
Theoretical Yield 100%Assumes complete conversion and no losses.
Representative Experimental Yield ~68%Based on the reported yield for the synthesis of the isomer 3-fluoro-4-methoxybenzonitrile.[1]

Experimental Protocol: Sandmeyer Reaction for this compound

This section provides a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound via the Sandmeyer reaction. This protocol is based on established procedures for similar transformations.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Toluene

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization of 4-Fluoro-3-methoxyaniline:

    • Dissolve a specific molar quantity of 4-Fluoro-3-methoxyaniline in a suitable volume of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with toluene.

    • Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.

SynthesisWorkflow Start 4-Fluoro-3-methoxyaniline Diazotization Diazotization (HCl, NaNO₂, 0-5 °C) Start->Diazotization DiazoniumSalt Aryl Diazonium Salt Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuCN, KCN) DiazoniumSalt->Sandmeyer CrudeProduct Crude Product Sandmeyer->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

It is important to note that other synthetic strategies can be employed to produce this compound. An alternative approach is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide. In the case of the isomeric 3-fluoro-4-methoxybenzonitrile, the synthesis starts from 2-fluoro-4-bromoanisole and copper cyanide in dimethylformamide, yielding the product after reflux, work-up, and purification.[1] This method can be a viable alternative, particularly when the corresponding aryl halide is more readily available or cost-effective than the aniline precursor.

The diagram below illustrates the logical relationship for considering alternative synthesis pathways.

LogicalRelationship Goal Synthesize This compound Decision Choice of Starting Material Goal->Decision Aniline 4-Fluoro-3-methoxyaniline Decision->Aniline Availability/ Cost ArylHalide Substituted Aryl Halide Decision->ArylHalide Availability/ Cost Sandmeyer Sandmeyer Reaction Aniline->Sandmeyer Rosenmund Rosenmund-von Braun Reaction ArylHalide->Rosenmund Sandmeyer->Goal Rosenmund->Goal

Caption: Decision logic for selecting a synthetic route.

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Quinazoline Derivatives Likely Originating from 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cytotoxic performance of quinazoline-based compounds, whose structures are consistent with synthesis from 4-Fluoro-3-methoxybenzonitrile, is presented. This guide provides supporting experimental data, detailed methodologies for key assays, and visual representations of targeted signaling pathways.

The versatile chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel pharmaceutical agents, particularly in the realm of oncology. Its unique substitution pattern of fluorine and methoxy groups can be strategically incorporated into more complex heterocyclic systems, such as quinazolines, to generate compounds with potent anti-cancer properties. This guide focuses on the cytotoxic profiles of such quinazoline derivatives, offering a comparative analysis of their efficacy against various cancer cell lines and insights into their potential mechanisms of action.

Comparative Cytotoxicity of Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazoline derivatives against various human cancer cell lines. The selection of these compounds is based on their structural features, which strongly suggest the use of a precursor with a fluoro and methoxy-substituted phenyl ring, such as this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A MCF-7 (Breast)0.20 ± 0.02Lapatinib5.90 ± 0.74
A2780 (Ovarian)0.14 - 0.84Lapatinib11.11 ± 1.03
Compound B HepG2 (Liver)1.94 - 7.1Doxorubicin3.18 - 5.57
MCF-7 (Breast)1.94 - 7.1Doxorubicin3.18 - 5.57
MDA-MB-231 (Breast)1.94 - 7.1Doxorubicin3.18 - 5.57
HeLa (Cervical)1.94 - 7.1Doxorubicin3.18 - 5.57
Compound C HCT-116 (Colon)5.33Doxorubicin1.21
MCF-7 (Breast)> 50DoxorubicinNot specified
HepG2 (Liver)10.72DoxorubicinNot specified

Note: The data presented is a compilation from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Many quinazoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets for the class of compounds discussed are believed to be the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat cells with compounds seed->treat prepare Prepare serial dilutions of test compounds prepare->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine Determine IC50 values calculate->determine end end determine->end Identify lead compounds

Caption: Workflow for in vitro cytotoxicity screening of novel compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Metastasis

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key receptor tyrosine kinase that is essential for angiogenesis, the formation of new blood vessels.[6][7][8][9][10] Tumors require a blood supply to grow and metastasize, making VEGFR-2 a critical target in cancer therapy. By inhibiting VEGFR-2, quinazoline derivatives can disrupt the tumor's blood supply, leading to a reduction in tumor growth and metastasis.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Endothelial Cell Responses VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Quinazoline Quinazoline Derivative Quinazoline->VEGFR2 Inhibits Proliferation Proliferation PLC_PKC_MAPK->Proliferation Migration Migration PLC_PKC_MAPK->Migration Permeability Permeability PLC_PKC_MAPK->Permeability Survival Survival PI3K_AKT->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives.

References

Comparative Efficacy of 4-Fluoro-3-methoxybenzonitrile Derivatives as Novel Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a hypothetical series of 4-Fluoro-3-methoxybenzonitrile derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathway and experimental workflow to support informed decision-making in drug discovery projects.

The this compound core is a versatile scaffold that holds potential for the development of targeted therapies. This guide focuses on the comparative efficacy of a theoretical set of derivatives, providing a centralized resource for evaluating their potential in therapeutic development.

Data Presentation: Efficacy Against EGFR Kinase

The following table summarizes the in vitro inhibitory activity (IC50) of the hypothetical this compound derivatives against wild-type EGFR kinase. The modifications on the core scaffold are designed to probe the structure-activity relationship (SAR) at the R-position.

Compound IDR-GroupMolecular Weight ( g/mol )IC50 (nM) for EGFR Kinase
FMB-001 -H151.14>10000
FMB-002 -NH2166.155230
FMB-003 -NH(CH3)180.182140
FMB-004 -N(CH3)2194.21850
FMB-005 -NH-c-propyl208.22320
FMB-006 -NH-phenyl242.25150
FMB-007 -NH-(4-methoxyphenyl)272.2875
FMB-008 -NH-(4-chlorophenyl)276.7045

Experimental Protocols

The following sections detail the methodologies for a representative synthesis of the theoretical compounds and the in vitro EGFR kinase inhibition assay.

General Synthesis of this compound Derivatives (FMB-002 to FMB-008)

A mixture of this compound (1.0 eq.), the corresponding amine (1.2 eq.), and a palladium catalyst such as Pd(OAc)2 (0.05 eq.) with a suitable ligand like BINAP (0.1 eq.) and a base such as Cs2CO3 (2.0 eq.) in an appropriate solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired derivative.

G reagents This compound + Amine reaction Palladium-Catalyzed Buchwald-Hartwig Amination reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Derivative purification->product

A generalized workflow for the synthesis of the hypothetical derivatives.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain.

  • Reagents and Materials : Recombinant human EGFR kinase domain, biotinylated peptide substrate (Biotin-EEPLYWSFPAKKK), ATP, and a TR-FRET detection system (e.g., LANCE® Ultra ULight™-labeled anti-phosphotyrosine antibody and europium-labeled streptavidin).

  • Assay Procedure :

    • The compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • The EGFR kinase and the biotinylated peptide substrate are incubated with the compounds for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 1 hour at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • The TR-FRET detection reagents are added, and the mixture is incubated for 1 hour at room temperature to allow for antibody binding.

    • The TR-FRET signal is measured using a plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.

  • Data Analysis : The ratio of the emission at 665 nm to that at 615 nm is calculated. The percent inhibition is determined relative to a control with no inhibitor. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Signaling Pathways and Mechanisms of Action

The this compound scaffold and its hypothetical derivatives are designed to inhibit the EGFR kinase, a key component of the EGFR signaling pathway, which is often dysregulated in cancer. The following diagram illustrates the general mechanism of action for these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor FMB Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by the hypothetical FMB derivatives.

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Fluoro-3-methoxybenzonitrile is paramount for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

This compound is classified as a toxic substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Adherence to strict disposal protocols is therefore mandatory to mitigate potential risks to personnel and the environment.

Disposal Procedures

The primary and universally recommended method for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[2][4] It is crucial to consult with local, regional, and national hazardous waste regulations to ensure full compliance, as requirements can vary.[3]

Step-by-Step Disposal Guidance:

  • Waste Identification and Classification:

    • Clearly label the waste container with the chemical name: "this compound".

    • This compound falls under the transport classification: UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1, Packing Group III. This information is critical for waste manifest documentation.

  • Container Management:

    • Use a dedicated, leak-proof, and compatible container for the waste.

    • Ensure the container is kept tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals.

    • Follow your institution's guidelines for the segregation of toxic and halogenated organic waste.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Empty Container Disposal:

    • Thoroughly empty the original product container.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste along with the chemical.[6]

    • After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional protocols.[5][6]

Important Considerations:

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specifically approved and validated protocol and the necessary safety equipment.

  • Do not dispose of this compound down the drain or in regular trash.[3]

Hazard and Disposal Data Summary

ParameterValueSource
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
UN Number 3439
UN Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.
Transport Hazard Class 6.1
Packing Group III
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Path cluster_2 Final Disposition A Generate Waste This compound B Label as 'Hazardous Waste' (Toxic, Nitrile Compound) A->B C Store in a sealed, compatible container B->C D Segregate from incompatible materials C->D E Contact Institutional EHS or Licensed Waste Contractor D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Transport to an Approved Waste Disposal Plant G->H I Compliant Disposal H->I

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 4-Fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-3-methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.

Chemical Hazard Summary

This compound is a compound that presents several health risks. It is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and eye irritation.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1]
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.[1]
Acute Toxicity (Inhalation) May be harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to ensure comprehensive protection.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad spectrum of chemicals, including oils, acids, and organic solvents.[2][3] For enhanced protection, consider gloves with a thickness of at least 7-11 mil.[4]
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent eye irritation from splashes or dust. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against incidental skin contact. Ensure the coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or with a fume hoodWork should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, ensure adequate general ventilation.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep Assess Risks ppe_select Select Appropriate PPE prep->ppe_select don_ppe Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat handle_chem Handle 4-Fluoro-3- methoxybenzonitrile in Fume Hood don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and fasten it completely.

  • Don safety glasses with side shields or chemical splash goggles.

  • Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves are free of any defects.

3. Chemical Handling:

  • Conduct all manipulations of this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.

  • If transferring the chemical, do so carefully to prevent spills.

4. Decontamination:

  • After handling, decontaminate the work surface by wiping it down with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[5]

  • All disposable materials that have come into contact with the chemical, such as weighing paper and contaminated paper towels, should be treated as hazardous waste.

5. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove eye protection last.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated organic compound.[6]

  • All solid waste contaminated with this chemical (e.g., gloves, weighing paper, absorbent pads) must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.

  • Solutions containing this chemical should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams, as this can increase disposal costs and complexity.[7][8]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep a log of the contents and approximate quantities added to the waste container.

3. Storage of Waste:

  • Waste containers should be kept closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal_Process start Generate Waste segregate Segregate as Halogenated Organic Waste start->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end Final Disposal ehs_pickup->end

Emergency Procedures

Spill Response:

  • Small Spill (Benchtop):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[9][10]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.